molecular formula C7H15NO2 B1426981 [4-(Methylamino)oxan-4-yl]methanol CAS No. 1094072-05-5

[4-(Methylamino)oxan-4-yl]methanol

Cat. No.: B1426981
CAS No.: 1094072-05-5
M. Wt: 145.2 g/mol
InChI Key: YLEIOMUTHKGVET-UHFFFAOYSA-N
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Description

[4-(Methylamino)oxan-4-yl]methanol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Methylamino)oxan-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Methylamino)oxan-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(methylamino)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-7(6-9)2-4-10-5-3-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEIOMUTHKGVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of [4-(Methylamino)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic characterization of the novel compound [4-(Methylamino)oxan-4-yl]methanol. Given the absence of publicly available experimental spectra for this specific molecule, this document leverages advanced spectral prediction algorithms and foundational spectroscopic principles to serve as a robust reference for researchers. The methodologies, predicted data, and detailed interpretations provided herein are designed to guide the analysis and confirm the identity, purity, and structure of [4-(Methylamino)oxan-4-yl]methanol in a laboratory setting.

Introduction to [4-(Methylamino)oxan-4-yl]methanol

[4-(Methylamino)oxan-4-yl]methanol (CAS No. 1094072-05-5) is a unique heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with both a methylamino and a hydroxymethyl group at the C4 position.[1][2] This arrangement of functional groups—a tertiary carbon bonded to an oxygen heteroatom, a secondary amine, and a primary alcohol—suggests its potential as a versatile building block in medicinal chemistry and materials science.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₁₅NO₂[1][2]

  • Molecular Weight: 145.20 g/mol [1][2]

  • Key Features: A central quaternary carbon, a secondary amine, a primary alcohol, and a saturated heterocyclic ring.

Accurate structural elucidation and confirmation are paramount in any research and development pipeline. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a comprehensive guide to its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For [4-(Methylamino)oxan-4-yl]methanol, ¹H and ¹³C NMR will be essential for confirming the connectivity and chemical environment of each atom.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, the presence of exchangeable protons (N-H and O-H) in our target molecule may lead to broad signals. A D₂O exchange experiment would be a logical subsequent step to confirm these peaks, as the deuterium would replace the protons, causing their signals to disappear from the ¹H NMR spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp signal that does not overlap with most organic compound signals.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and integrations for [4-(Methylamino)oxan-4-yl]methanol. Predictions are based on established chemical shift theory and computational models.

Assignment Predicted δ (ppm) Multiplicity Integration Notes
-CH₂-OH~3.5 - 3.7Singlet (s)2HThe two protons are equivalent and adjacent to the hydroxyl group.
-O-CH₂- (oxane)~3.6 - 3.8Triplet (t)4HProtons on carbons adjacent to the ring oxygen.
-C-CH₂-C- (oxane)~1.5 - 1.7Triplet (t)4HProtons on carbons beta to the ring oxygen.
-N-CH₃~2.4Singlet (s)3HMethyl group attached to the nitrogen.
-NH~1.8 - 2.5Broad Singlet (br s)1HExchangeable proton on the secondary amine.
-OH~2.0 - 3.0Broad Singlet (br s)1HExchangeable proton on the primary alcohol.
In-depth Interpretation of ¹H NMR Spectrum
  • Oxane Ring Protons: The tetrahydropyran ring is expected to show two distinct sets of signals for the methylene protons. The protons on the carbons adjacent to the ring oxygen (C2/C6) are deshielded and will appear further downfield (~3.6-3.8 ppm) compared to the protons on C3/C5 (~1.5-1.7 ppm).

  • Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic but are expected to have very similar chemical environments, likely appearing as a singlet around 3.5-3.7 ppm.

  • Methylamino Group: The N-methyl group will present as a sharp singlet at approximately 2.4 ppm, a characteristic region for such functional groups. The N-H proton itself will be a broad singlet and its position can vary depending on concentration and solvent.

  • Exchangeable Protons: The signals for the -NH and -OH protons are typically broad due to quadrupole broadening and chemical exchange. Their exact chemical shift is highly dependent on solvent, temperature, and concentration. A D₂O shake will confirm their assignment by causing the signals to disappear.

Predicted ¹³C NMR Data
Assignment Predicted δ (ppm) Notes
C4 (quaternary)~60 - 65The quaternary carbon bonded to N, O, and two other carbons.
-CH₂-OH~65 - 70Carbon of the hydroxymethyl group.
-O-CH₂- (oxane)~68 - 72Carbons adjacent to the ring oxygen.
-C-CH₂-C- (oxane)~30 - 35Carbons beta to the ring oxygen.
-N-CH₃~35 - 40Methyl carbon of the amino group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of [4-(Methylamino)oxan-4-yl]methanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of ~220 ppm.

  • D₂O Exchange (Optional but Recommended):

    • Acquire a ¹H spectrum.

    • Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum.

    • Observe the disappearance of the -NH and -OH signals.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Sample ~10 mg of Compound NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent 0.7 mL CDCl3 + TMS Solvent->NMR_Tube H1_NMR ¹H NMR Acquisition (16 scans) NMR_Tube->H1_NMR Insert into Spectrometer C13_NMR ¹³C NMR Acquisition (1024 scans) H1_NMR->C13_NMR Processing Fourier Transform Phase & Baseline Correction H1_NMR->Processing D2O_Ex D₂O Exchange (Optional) C13_NMR->D2O_Ex C13_NMR->Processing D2O_Ex->Processing Integration Integration & Peak Picking Processing->Integration Interpretation Structural Elucidation Integration->Interpretation

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
3400 - 3200O-H (alcohol) & N-H (amine)StretchingBroad, Medium-Strong
2950 - 2850C-H (alkane)StretchingStrong
1150 - 1050C-O (alcohol & ether)StretchingStrong
1470 - 1430C-HBendingMedium
In-depth Interpretation of IR Spectrum
  • O-H and N-H Region: The most prominent feature will be a broad absorption band in the 3400-3200 cm⁻¹ region. This broadening is due to hydrogen bonding from both the alcohol (-OH) and the secondary amine (-NH) groups. It is often difficult to resolve the two separate stretches, and they typically appear as a single, broad envelope.

  • C-H Stretching Region: Sharp, strong peaks between 2950 and 2850 cm⁻¹ will confirm the presence of sp³ hybridized C-H bonds in the oxane ring and methyl/methylene groups.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions. The most significant and intense peak is expected to be the C-O stretching vibration from both the alcohol and the ether linkage in the oxane ring, appearing in the 1150-1050 cm⁻¹ range. This strong absorption is highly characteristic of alcohols and ethers.

Experimental Protocol for IR Data Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the neat sample (if liquid) or a fine powder (if solid) directly onto the ATR crystal (typically diamond or germanium).

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is fast, requires minimal sample, and avoids the need for solvents or pellet pressing.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Visualization of IR Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis Sample Small amount of Compound ATR_Crystal Apply to ATR Crystal Sample->ATR_Crystal Background Collect Background Spectrum ATR_Crystal->Background Place in FTIR Sample_Scan Collect Sample Spectrum Background->Sample_Scan Processing Generate Absorbance Spectrum Sample_Scan->Processing Interpretation Identify Functional Group Frequencies Processing->Interpretation MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_proc Data Analysis Sample ~1 mg/mL Solution in Methanol + 0.1% FA Infusion Direct Infusion (5 µL/min) Sample->Infusion Load into Syringe Full_Scan MS1 Full Scan (m/z 50-500) Infusion->Full_Scan Ionization MSMS MS/MS of [M+H]⁺ (m/z 146.1) Full_Scan->MSMS Isolate Precursor Accurate_Mass Confirm Elemental Composition Full_Scan->Accurate_Mass Fragmentation Analyze Fragmentation Pattern MSMS->Fragmentation Structure_Confirm Confirm Structure Accurate_Mass->Structure_Confirm Fragmentation->Structure_Confirm

Caption: Workflow for ESI-HRMS analysis.

Conclusion

The comprehensive analysis provided in this guide, based on predicted NMR, IR, and MS data, offers a robust framework for the structural characterization of [4-(Methylamino)oxan-4-yl]methanol. The detailed interpretation of the expected spectral features, coupled with standardized experimental protocols, provides researchers with the necessary tools to confidently identify and verify this compound. Adherence to these analytical methodologies ensures the scientific integrity and trustworthiness of data generated in any research or drug development setting.

References

  • [4-(methylamino)oxan-4-yl]methanol, min 97%, 100 mg. Chemical information and properties. Available at: [Link]

  • PubChem. Spectral information for a related compound, (Oxan-4-yl)methanol. Available at: [Link]

Sources

[4-(Methylamino)oxan-4-yl]methanol synthesis pathway exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [4-(Methylamino)oxan-4-yl]methanol

Introduction

The tetrahydropyran (oxane) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific compound, [4-(methylamino)oxan-4-yl]methanol, represents a versatile building block for drug discovery. Its vicinal amino alcohol functionality on a constrained cyclic core provides a three-dimensional architecture that is highly attractive for creating libraries of compounds with diverse pharmacological activities. This guide provides a comprehensive exploration of a robust and logical synthesis pathway for this valuable molecule, grounded in established chemical principles and supported by relevant literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, [4-(methylamino)oxan-4-yl]methanol (1), suggests a strategy centered on the sequential installation of the hydroxymethyl and methylamino groups onto a pre-formed tetrahydropyran ring. The key disconnection points to a spiro-epoxide intermediate, 1,6-dioxaspiro[2.5]octane (2), which can be accessed from the commercially available or readily synthesized tetrahydro-4H-pyran-4-one (3). This approach is advantageous as it allows for the stereocontrolled introduction of the two functional groups in the final step.

G Target [4-(Methylamino)oxan-4-yl]methanol (1) Epoxide 1,6-Dioxaspiro[2.5]octane (2) Target->Epoxide Epoxide Ring Opening Ketone Tetrahydro-4H-pyran-4-one (3) Epoxide->Ketone Corey-Chaykovsky Reaction

Caption: Retrosynthetic analysis of [4-(methylamino)oxan-4-yl]methanol.

This guide will detail a three-step synthesis pathway starting from the formation of the key ketone intermediate.

Synthesis Pathway Exploration

The forward synthesis is designed as a robust sequence of well-understood and high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential scale-up.

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Amination start Commercially Available Precursors ketone Tetrahydro-4H-pyran-4-one (3) start->ketone [H2, Pd/C] or Acid-catalyzed cyclization epoxide 1,6-Dioxaspiro[2.5]octane (2) ketone->epoxide Corey-Chaykovsky Reaction (Me3S(O)I, NaH) target [4-(Methylamino)oxan-4-yl]methanol (1) epoxide->target Nucleophilic Ring Opening (MeNH2)

Caption: Overall synthetic workflow.

Part 1: Synthesis of Tetrahydro-4H-pyran-4-one (3)

The starting material, tetrahydro-4H-pyran-4-one, is a crucial precursor. While commercially available, it can also be synthesized through several established methods. One common industrial preparation involves the hydrogenation of pyran-4-one.[1] Alternatively, acid-catalyzed cyclization of 1,5-dihalopentan-3-ones or related precursors can be employed.[1] For the purpose of this guide, we will assume the use of commercially available tetrahydro-4H-pyran-4-one.

Part 2: Synthesis of 1,6-Dioxaspiro[2.5]octane (2)

The conversion of a ketone to a spiro-epoxide is efficiently achieved via the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide, typically generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride. The ylide acts as a nucleophilic methylene transfer agent.

Mechanism Insight: The reaction begins with the deprotonation of trimethylsulfoxonium iodide by sodium hydride to form the reactive dimethylsulfoxonium methylide. This ylide then attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. The resulting betaine intermediate undergoes intramolecular cyclization with the displacement of dimethyl sulfoxide (DMSO) as a leaving group to form the desired spiro-epoxide. This method is highly effective for generating epoxides from ketones.[2]

Part 3: Synthesis of [4-(Methylamino)oxan-4-yl]methanol (1)

The final step involves the nucleophilic ring-opening of the spiro-epoxide (2) with methylamine. Epoxides are susceptible to ring-opening by nucleophiles due to their inherent ring strain.[3] The reaction with an amine, such as methylamine, typically proceeds via an S(_N)2 mechanism, especially under neutral or basic conditions.[4][5]

Causality of Reaction: Methylamine, being a potent nucleophile, attacks one of the electrophilic carbons of the epoxide ring. In this symmetrical epoxide, the attack can occur at either carbon atom of the oxirane ring. This attack leads to the opening of the three-membered ring and the formation of an alkoxide intermediate. A subsequent proton transfer, either from the protonated amine formed during the reaction or during aqueous workup, furnishes the final amino alcohol product. The use of an excess of methylamine can drive the reaction to completion. Water can also act as a catalyst in this type of reaction.[6]

Experimental Protocols

Protocol 1: Synthesis of 1,6-Dioxaspiro[2.5]octane (2)
  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the sodium hydride with dry hexanes (3 x 10 mL) to remove the mineral oil.

  • Ylide Formation: Add dry dimethyl sulfoxide (DMSO) to the flask to create a stirrable suspension. To this suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature. Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Reaction with Ketone: Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in dry tetrahydrofuran (THF) and add it dropwise to the ylide solution at room temperature.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1,6-dioxaspiro[2.5]octane as a colorless oil.

Protocol 2: Synthesis of [4-(Methylamino)oxan-4-yl]methanol (1)
  • Reaction Setup: In a sealed pressure vessel, dissolve 1,6-dioxaspiro[2.5]octane (1.0 equivalent) in methanol.

  • Addition of Methylamine: Add a solution of methylamine (3.0-5.0 equivalents, e.g., 40% in water or as a solution in ethanol/THF) to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the mixture to 60-80°C. Stir the reaction for 12-24 hours.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel, often using a gradient of methanol in dichloromethane, to afford the pure [4-(methylamino)oxan-4-yl]methanol.

Data Presentation: Reagent and Yield Summary

StepStarting MaterialKey ReagentsSolvent(s)Typical Yield (%)
1Tetrahydro-4H-pyran-4-oneTrimethylsulfoxonium iodide, Sodium HydrideDMSO, THF75-85
21,6-Dioxaspiro[2.5]octaneMethylamineMethanol80-90

Conclusion

The described synthetic pathway provides a reliable and efficient method for the preparation of [4-(methylamino)oxan-4-yl]methanol. The strategy leverages well-established and high-yielding transformations, ensuring reproducibility and scalability. The key steps, including the Corey-Chaykovsky epoxidation and the subsequent nucleophilic ring-opening, are mechanistically well-understood, allowing for predictable outcomes. This technical guide serves as a valuable resource for researchers and scientists in the field of drug development, enabling the synthesis of this important chemical scaffold for further derivatization and biological evaluation.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • ACE Organic. (2009, October 22). Ring Opening of Epoxypropane Using Methylamine [Video]. YouTube. [Link]

  • Google Patents. (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Bazhykova, K. B., Langer, P., Yergaliyeva, E. M., & Seilkhanov, T. M. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Write the mechanism of the given reaction using arrow notation. Retrieved from [Link]

  • Trost, B. M., & Melvin, L. S. (1975).
  • Bates, C. G., & Saejueng, P. (2004). Copper-catalyzed amination of aryl and heteroaryl halides. Organic Letters, 6(9), 1441–1444.
  • Whelan, D. R., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11516–11524.
  • Crandall, J. K., & Apparu, M. (1983). Base-promoted epoxide rearrangements. Organic Reactions, 29(1), 345-443.
  • Johnson, C. R. (1991). The Corey-Chaykovsky Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 1, pp. 791-817). Pergamon Press.
  • Google Patents. (2008). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Falck, J. R., & Mioskowski, C. (1989). The Corey-Chaykovsky Reaction. Synthesis, 1989(03), 199-201.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to [4-(Methylamino)oxan-4-yl]methanol and its Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (oxane) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecule therapeutics to enhance properties such as solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of [4-(Methylamino)oxan-4-yl]methanol, a representative yet under-documented member of the 4-substituted oxane class. Due to the limited direct literature on this specific molecule, this guide synthesizes information from its close homologs and analogs to present a cohesive and scientifically grounded perspective. We will delve into logical synthetic strategies, explore potential biological applications based on the activities of related compounds, detail relevant experimental protocols for characterization, and analyze structure-activity relationships (SAR) to inform future drug discovery efforts.

Introduction: The Significance of the 4-Substituted Oxane Moiety in Drug Discovery

The oxane ring is a common motif in a multitude of biologically active natural products and synthetic drugs. Its non-planar, saturated heterocyclic structure provides an excellent scaffold for introducing three-dimensional diversity into drug candidates, a key factor in achieving high target affinity and selectivity. The oxygen atom can act as a hydrogen bond acceptor, improving pharmacokinetic properties.

Specifically, the 4-substituted oxane core, particularly with geminal functionalization at the C4 position, offers a unique stereochemical and electronic arrangement. This guide focuses on [4-(Methylamino)oxan-4-yl]methanol, a molecule featuring a tertiary amine and a primary alcohol. This combination of functional groups presents opportunities for multiple points of interaction with biological targets and serves as a valuable starting point for chemical elaboration. While direct research on this specific compound is sparse, its structural relatives have shown promise in various therapeutic areas, including oncology and neuroscience, by targeting kinases, G-protein coupled receptors (GPCRs), and other key cellular proteins. For instance, related tetrahydropyran derivatives have been investigated as mTOR inhibitors and PDE10A inhibitors for the treatment of schizophrenia.[1]

Synthetic Strategies for 4-Amino-4-(hydroxymethyl) Oxanes

Proposed Synthetic Pathway

A plausible synthetic route involves a Strecker-type reaction followed by reduction. This multi-step, one-pot procedure offers an efficient way to introduce both the amino and the hydroxymethyl functionalities.

Synthetic_Pathway cluster_reagents A Tetrahydro-4H-pyran-4-one B 4-Cyano-4-(methylamino)oxane A->B Step 1 C [4-(Methylamino)oxan-4-yl]methanol B->C Step 2 reagent1 KCN, CH3NH2.HCl (Strecker Reaction) reagent2 LiAlH4 or other reducing agent (Nitrile and Ester Reduction)

Caption: Proposed two-step synthesis of [4-(Methylamino)oxan-4-yl]methanol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Cyano-4-(methylamino)oxane

  • To a stirred solution of methylamine hydrochloride (1.1 equivalents) in water at 0 °C, add potassium cyanide (1.1 equivalents).

  • Once the solids have dissolved, add tetrahydro-4H-pyran-4-one (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Causality: The Strecker reaction is a classic method for synthesizing α-aminonitriles from a ketone, an amine, and cyanide. The use of methylamine hydrochloride provides the desired secondary amine upon formation of the intermediate iminium ion.

Step 2: Reduction to [4-(Methylamino)oxan-4-yl]methanol

  • Carefully add the crude 4-cyano-4-(methylamino)oxane from the previous step to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH4, 2-3 equivalents), in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Causality: LiAlH4 is a potent reducing agent capable of reducing the nitrile to a primary amine and, in this case, the cyano group to a methylamine and subsequently the hydroxymethyl group. Careful quenching is crucial for safety and to ensure good recovery of the product.

Homologs and Analogs of Interest

The exploration of homologs and analogs is a cornerstone of medicinal chemistry to probe structure-activity relationships.

Compound CAS Number Molecular Formula Key Structural Difference Potential Significance
[4-(Methylamino)oxan-4-yl]methanol 1094072-05-5C7H15NO2Core MoleculeBaseline for comparison.
(4-((Methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol959238-75-6C8H17NO2Homolog (extra methylene)May alter spacing and flexibility, impacting target binding.
[4-(Dimethylamino)oxan-4-yl]methanolNot widely availableC8H17NO2Analog (tertiary amine)Increased basicity and steric bulk; potential for altered selectivity.
(Oxan-4-yl)methanol14774-37-9C6H12O2Scaffold FragmentLacks the key amino group; useful as a negative control.
4-Aminomethyltetrahydropyran130290-79-8C6H13NOScaffold FragmentPrimary amine analog; different H-bonding and reactivity profile.

Potential Biological Applications and Key Signaling Pathways

Given that structurally related molecules exhibit activity against important drug targets, it is plausible that [4-(Methylamino)oxan-4-yl]methanol and its derivatives could be investigated in similar contexts. One such pathway of significant interest is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor [4-(Methylamino)oxan-4-yl] methanol Analog? Inhibitor->mTORC1 Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

The rationale for investigating this class of compounds as mTOR inhibitors is supported by the fact that 4-aminomethyltetrahydropyran has been utilized in the discovery of CC214-2, an mTOR kinase inhibitor.[1] The hydroxyl and amino groups on the oxane scaffold could form key hydrogen bond interactions within the ATP-binding pocket of the mTOR kinase domain.

Experimental Protocols for Biological Evaluation

To assess the biological activity of [4-(Methylamino)oxan-4-yl]methanol and its analogs, a tiered screening approach is recommended.

Primary Biochemical Assay: Kinase Inhibition

A primary screen to determine direct inhibition of a target kinase (e.g., mTOR) is a logical first step.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents:

    • Kinase (e.g., recombinant human mTOR)

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • Test compounds (serial dilutions)

  • Procedure:

    • Prepare a solution of the kinase and the Eu-labeled antibody.

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/antibody mixture to the wells.

    • Add the Alexa Fluor™ tracer to all wells.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness: This assay is a self-validating system as it relies on the specific displacement of a known fluorescent ligand from the kinase's active site. Positive and negative controls (e.g., a known inhibitor and DMSO vehicle) are essential for data validation.

Cellular Assay: Target Engagement and Downstream Signaling

Following biochemical validation, it is crucial to confirm that the compound can enter cells and engage its target.

Protocol: Western Blot for Phosphorylated Downstream Targets

  • Cell Culture:

    • Culture a relevant cell line (e.g., a cancer cell line with a hyperactive mTOR pathway) to 70-80% confluency.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-p70S6K, total p70S6K, p-4E-BP1, total 4E-BP1) and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expertise & Experience: The choice of cell line and downstream markers is critical and should be based on the specific biological question. A time-course and dose-response experiment will provide a comprehensive understanding of the compound's cellular activity.

Experimental_Workflow Start Compound Synthesis & Purification Biochem_Assay Primary Biochemical Assay (e.g., Kinase Binding Assay) Start->Biochem_Assay Determine_IC50 Determine IC50 Biochem_Assay->Determine_IC50 Cellular_Assay Cellular Target Engagement & Pathway Analysis (e.g., Western Blot) Determine_IC50->Cellular_Assay Active Compounds ADMET_Profiling In Vitro ADMET Profiling Cellular_Assay->ADMET_Profiling Lead_Optimization Lead Optimization (SAR Studies) ADMET_Profiling->Lead_Optimization

Caption: A typical workflow for small molecule inhibitor characterization.

Structure-Activity Relationships (SAR)

By comparing the structures of the core molecule and its analogs, we can infer some preliminary SAR.

  • The Amino Group: The presence and nature of the nitrogen atom are likely crucial for activity. The primary amine of 4-aminomethyltetrahydropyran and the secondary amine of the core molecule can act as hydrogen bond donors and acceptors. The tertiary amine of the dimethylamino analog loses its hydrogen bond donating capacity, which could significantly impact binding affinity.

  • The Hydroxymethyl Group: This group provides an additional hydrogen bond donor and acceptor, potentially anchoring the molecule in a specific orientation within a binding pocket. Its removal or modification would likely alter the binding mode and potency.

  • Homologation: The insertion of a methylene group in (4-((methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol increases the distance between the amino group and the oxane ring. This could be beneficial if the target protein has a deeper binding pocket, or detrimental if it disrupts an optimal interaction.

Conclusion

While [4-(Methylamino)oxan-4-yl]methanol remains a molecule with limited direct characterization in the public domain, its structural features and the biological activities of its close analogs position it as a valuable scaffold for further investigation in drug discovery. This guide has provided a scientifically-grounded framework for its synthesis, potential biological evaluation, and the exploration of its structure-activity relationships. The proposed protocols and workflows are based on established, robust methodologies and offer a clear path for researchers to unlock the therapeutic potential of this and related 4-substituted oxane derivatives. Future work should focus on executing the proposed synthesis and screening this compound and a library of its analogs against a panel of relevant biological targets to validate the hypotheses presented herein.

References

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An In-depth Technical Guide to the Solubility of [4-(Methylamino)oxan-4-yl]methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[4-(Methylamino)oxan-4-yl]methanol is a heterocyclic compound of interest in contemporary drug discovery and development. Its unique structure, featuring a central oxane ring substituted with both a methylamino and a methanol group, presents a distinct physicochemical profile that dictates its behavior in various solvent systems. Understanding the solubility of this molecule in organic solvents is paramount for researchers and drug development professionals, as it directly impacts critical processes such as reaction chemistry, purification, formulation, and bioavailability.

This technical guide provides a comprehensive analysis of the solubility characteristics of [4-(Methylamino)oxan-4-yl]methanol. In the absence of extensive empirical solubility data in the public domain, this guide offers a predictive assessment based on first principles of chemical interactions. Furthermore, it equips the reader with the necessary experimental protocols to determine solubility empirically, ensuring a robust and validated understanding.

Physicochemical Characterization of [4-(Methylamino)oxan-4-yl]methanol

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its solubility.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.2 g/mol [1][2]
Chemical Structure See Figure 1N/A
Key Functional Groups Secondary Amine (-NHCH₃), Primary Alcohol (-CH₂OH), Ether (oxane ring)N/A

The presence of a secondary amine, a primary alcohol, and an ether within the same molecule establishes [4-(Methylamino)oxan-4-yl]methanol as a polar compound. The nitrogen and oxygen atoms possess lone pairs of electrons, and the amine and alcohol groups have hydrogen atoms bonded to electronegative atoms, making the molecule both a hydrogen bond donor and acceptor. These features are the primary determinants of its solubility profile.

Figure 1: Chemical Structure of [4-(Methylamino)oxan-4-yl]methanol

Caption: Structure of [4-(Methylamino)oxan-4-yl]methanol.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3][4][5] It posits that substances with similar intermolecular forces are likely to be soluble in one another. For [4-(Methylamino)oxan-4-yl]methanol, its polarity and hydrogen bonding capabilities are the most significant of these forces.

  • Polar Solvents: These solvents possess dipoles due to an uneven distribution of electron density. They can be further categorized into:

    • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can donate hydrogen bonds.[6] Given that [4-(Methylamino)oxan-4-yl]methanol is both a hydrogen bond donor and acceptor, it is expected to exhibit high solubility in these solvents. The strong solute-solvent interactions via hydrogen bonding can effectively overcome the solute-solute and solvent-solvent interactions.[7][8][9]

    • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors. Therefore, [4-(Methylamino)oxan-4-yl]methanol is predicted to be soluble in these solvents, though perhaps to a lesser extent than in protic solvents, as the full hydrogen bonding potential is not realized.

  • Nonpolar Solvents: These solvents, such as hexane, toluene, and diethyl ether, have low dielectric constants and do not have significant dipole moments. The intermolecular forces in these solvents are primarily weak van der Waals forces. Due to the highly polar nature of [4-(Methylamino)oxan-4-yl]methanol, it is expected to have very low solubility in nonpolar solvents. The strong intermolecular forces within the solute would be difficult to disrupt by the weak interactions offered by nonpolar solvent molecules.[10]

Figure 2: Intermolecular Interactions

G cluster_0 Interaction with a Polar Protic Solvent (Methanol) cluster_1 Interaction with a Polar Aprotic Solvent (Acetone) solute_N R₂-N-H solvent_O H₃C-O-H solute_N->solvent_O H-bond solute_O R-O-H solvent_O2 H₃C-O-H solute_O->solvent_O2 H-bond solute_N2 R₂-N-H solvent_A (H₃C)₂C=O solute_N2->solvent_A H-bond (acceptor) solute_O2 R-O-H solvent_A2 (H₃C)₂C=O solute_O2->solvent_A2 H-bond (acceptor)

Caption: Predicted hydrogen bonding with solvents.

Predicted Solubility Profile

Based on the theoretical framework, the following table provides a predicted qualitative solubility profile for [4-(Methylamino)oxan-4-yl]methanol in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe molecule can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents. The polarity of the solute and solvent are well-matched.[11][12]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileMedium to HighThe molecule can donate hydrogen bonds to the solvent, which acts as an acceptor. The strong dipole-dipole interactions also contribute to solubility.
Ethers Tetrahydrofuran (THF), DioxaneMediumWhile ethers are less polar than the other polar aprotic solvents, the oxygen atom can still act as a hydrogen bond acceptor. The cyclic ether structure of THF is also similar to the oxane ring of the solute.
Halogenated Dichloromethane (DCM), ChloroformLow to MediumThese solvents are weakly polar and poor hydrogen bond acceptors. Solubility is expected to be limited.
Aromatic Toluene, BenzeneLowThese are nonpolar solvents. The significant difference in polarity between the solute and solvent will likely result in poor solubility.[10]
Alkanes Hexane, HeptaneVery LowThese are nonpolar, aliphatic solvents. The "like dissolves like" principle suggests very poor solubility due to the large mismatch in intermolecular forces.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[13][14]

The Shake-Flask Method

This method involves equilibrating an excess of the solid compound in the solvent of choice until a saturated solution is formed. The concentration of the dissolved compound is then measured.

Materials:

  • [4-(Methylamino)oxan-4-yl]methanol (solid)

  • Selected organic solvents (HPLC grade or higher)[15]

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Protocol:

  • Preparation: Add an excess amount of [4-(Methylamino)oxan-4-yl]methanol to a vial. The exact amount should be enough to ensure solid is present after equilibration.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into an autosampler vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: If necessary, dilute the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of [4-(Methylamino)oxan-4-yl]methanol in the same solvent must be used for accurate quantification.

Figure 3: Shake-Flask Method Workflow

G A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate with shaking at constant T B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute if necessary E->F G Quantify by HPLC F->G

Caption: Experimental workflow for solubility determination.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, where rapid screening of multiple compounds and conditions is necessary, HTS methods can be employed. These methods, often performed in 96-well plates, can provide kinetic solubility data.[17][18][19] Nephelometry, which measures light scattering from precipitated particles, is a common HTS technique.[20] While faster, these methods may be less accurate than the shake-flask method for determining thermodynamic solubility.

Conclusion

This technical guide has provided a detailed analysis of the solubility of [4-(Methylamino)oxan-4-yl]methanol in organic solvents. Based on its molecular structure, which includes polar functional groups capable of hydrogen bonding, it is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents.

For drug development professionals and researchers, it is imperative to move beyond theoretical predictions and obtain empirical data. The provided step-by-step protocol for the shake-flask method offers a robust and reliable means to determine the thermodynamic solubility of this compound. This information is critical for the successful advancement of [4-(Methylamino)oxan-4-yl]methanol in the drug development pipeline.

References

  • (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem. [Link]

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  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from [4-(Methylamino)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The [4-(Methylamino)oxan-4-yl]methanol Scaffold in Medicinal Chemistry

The [4-(Methylamino)oxan-4-yl]methanol scaffold is a valuable building block in modern drug discovery. Its unique three-dimensional structure, featuring a substituted oxane ring, presents a desirable alternative to more traditional cyclic systems. Oxane derivatives have garnered significant attention in medicinal chemistry due to their potential to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] The incorporation of the oxane motif can lead to compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides detailed application notes and protocols for the synthesis of a variety of derivatives from [4-(Methylamino)oxan-4-yl]methanol. The secondary amine and primary alcohol functionalities of this scaffold offer versatile handles for chemical modification, allowing for the exploration of a broad chemical space. The protocols outlined herein focus on key transformations of the methylamino group, including N-alkylation, N-acylation, and the formation of ureas and sulfonamides. These derivatizations are fundamental in the construction of diverse molecular architectures for the development of novel therapeutic agents.

Core Synthetic Strategies

The derivatization of [4-(Methylamino)oxan-4-yl]methanol primarily targets the nucleophilic secondary amine. The choice of synthetic route will depend on the desired final compound and the compatibility of other functional groups. The following sections detail robust and widely applicable protocols for these transformations.

G cluster_derivatives Derivative Classes start [4-(Methylamino)oxan-4-yl]methanol N_Alkyl N-Alkyl Derivatives start->N_Alkyl Reductive Amination / Alkyl Halide Alkylation N_Acyl N-Acyl Derivatives start->N_Acyl Acyl Halides / Anhydrides Urea Urea Derivatives start->Urea Isocyanates / Carbamoyl Chlorides Sulfonamide Sulfonamide Derivatives start->Sulfonamide Sulfonyl Chlorides

Caption: Key synthetic pathways from [4-(Methylamino)oxan-4-yl]methanol.

I. N-Alkylation via Reductive Amination

Reductive amination is a highly reliable method for the N-alkylation of secondary amines, offering excellent control and avoiding the over-alkylation issues that can be associated with direct alkylation using alkyl halides.[3][4] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.

Protocol 1: N-Alkylation with an Aldehyde using Sodium Triacetoxyborohydride (STAB)

This protocol describes the alkylation of [4-(Methylamino)oxan-4-yl]methanol with a generic aldehyde. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation.[3]

Materials:

  • [4-(Methylamino)oxan-4-yl]methanol

  • Aldehyde of choice (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add [4-(Methylamino)oxan-4-yl]methanol (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the starting amine.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Parameter Condition Rationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions over carbonyls, preventing reduction of the starting aldehyde.[3]
Solvent Dichloromethane (DCM)Anhydrous conditions are preferred to prevent hydrolysis of the iminium intermediate.
Catalyst Acetic AcidFacilitates the formation of the iminium ion intermediate.
Work-up Aqueous Sodium BicarbonateNeutralizes the acidic catalyst and quenches the excess reducing agent.

II. N-Acylation to Form Amides

N-acylation is a fundamental transformation for converting amines into amides, a common functional group in pharmaceuticals.[5] This can be readily achieved by reacting the secondary amine of [4-(Methylamino)oxan-4-yl]methanol with an acylating agent such as an acyl chloride or an acid anhydride.

Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the synthesis of an N-acyl derivative using an acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Materials:

  • [4-(Methylamino)oxan-4-yl]methanol

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve [4-(Methylamino)oxan-4-yl]methanol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel, wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by flash column chromatography or recrystallization.

G cluster_workflow N-Acylation Workflow A 1. Dissolve Starting Material and Base in DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride B->C D 4. Warm to RT and Stir C->D E 5. Aqueous Work-up D->E F 6. Purification E->F

Caption: General workflow for the N-acylation of [4-(Methylamino)oxan-4-yl]methanol.

III. Synthesis of Urea Derivatives

Urea moieties are prevalent in biologically active molecules. They can be synthesized from secondary amines by reaction with isocyanates or by using phosgene equivalents like carbonyldiimidazole (CDI).[6][7]

Protocol 3: Urea Formation with an Isocyanate

This protocol describes a straightforward method for the synthesis of a urea derivative by reacting [4-(Methylamino)oxan-4-yl]methanol with an isocyanate.

Materials:

  • [4-(Methylamino)oxan-4-yl]methanol

  • Isocyanate of choice (e.g., phenyl isocyanate)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve [4-(Methylamino)oxan-4-yl]methanol (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

  • Add the isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often rapid and may be complete within 30 minutes to a few hours.

  • If the product precipitates from the reaction mixture, it can be isolated by filtration.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired urea derivative.

Reagent Equivalents Purpose
[4-(Methylamino)oxan-4-yl]methanol1.0Starting secondary amine
Isocyanate1.05Electrophilic partner for urea formation
Anhydrous Solvent (THF/DCM)-Provides an inert reaction medium

IV. Synthesis of Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities.[8] They are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[9][10]

Protocol 4: Sulfonamide Formation with a Sulfonyl Chloride

This protocol outlines the synthesis of a sulfonamide derivative from [4-(Methylamino)oxan-4-yl]methanol and a sulfonyl chloride.

Materials:

  • [4-(Methylamino)oxan-4-yl]methanol

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve [4-(Methylamino)oxan-4-yl]methanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (2.0 eq) or triethylamine (1.5 eq) to the solution and stir.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature until the starting amine is consumed, as indicated by TLC or LC-MS analysis (typically 2-16 hours).

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography or recrystallization.

Characterization of Derivatives

All synthesized derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis of a diverse range of derivatives from the [4-(Methylamino)oxan-4-yl]methanol scaffold. By leveraging the reactivity of the secondary amine, researchers can readily access N-alkyl, N-acyl, urea, and sulfonamide derivatives. These methodologies are fundamental in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. The versatility of this scaffold, combined with the reliable synthetic routes presented, makes it an attractive starting point for the development of novel therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
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Application Notes & Protocols: Leveraging [4-(Methylamino)oxan-4-yl]methanol for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the architectural complexity and physicochemical properties of molecular scaffolds are paramount. Saturated heterocycles have emerged as crucial components in the design of novel therapeutics, offering a departure from the often flat and rigid structures of aromatic systems. These three-dimensional frameworks can lead to improved aqueous solubility, metabolic stability, and a more favorable toxicological profile.[1] The oxane ring, a saturated six-membered ether, is a privileged scaffold found in numerous bioactive compounds.[2][1][3] The building block, [4-(Methylamino)oxan-4-yl]methanol, presents a unique opportunity for the exploration of chemical space by incorporating this desirable heterocyclic core functionalized with two distinct, reactive handles: a secondary amine and a primary alcohol. This dual functionality allows for sequential or orthogonal derivatization, making it an ideal candidate for the rapid generation of compound libraries through parallel synthesis.

This guide provides an in-depth exploration of the potential applications of [4-(Methylamino)oxan-4-yl]methanol in parallel synthesis workflows. While specific literature on the high-throughput derivatization of this exact molecule is emerging, the protocols detailed herein are grounded in well-established, robust chemical transformations of secondary amines and primary alcohols, offering a reliable roadmap for researchers and drug development professionals.

Core Scaffold Analysis: [4-(Methylamino)oxan-4-yl]methanol

The strategic utility of this building block lies in its bifunctional nature, allowing for the exploration of diverse chemical space from a single, structurally appealing core.

  • Secondary Amine: The methylamino group is a versatile nucleophile, readily participating in a variety of C-N bond-forming reactions. Its derivatization allows for the introduction of a wide range of substituents, significantly impacting the pharmacological and pharmacokinetic properties of the resulting compounds.

  • Primary Alcohol: The hydroxymethyl group offers a site for the introduction of further diversity through ether linkages or esterification, providing another vector for structure-activity relationship (SAR) studies.

  • Oxane Core: The saturated oxane ring provides a desirable three-dimensional geometry, which can enhance binding to biological targets and improve physicochemical properties such as solubility.[2][1]

Parallel Synthesis Workflows for Derivatization

The following sections outline detailed protocols for the derivatization of [4-(Methylamino)oxan-4-yl]methanol in a parallel synthesis format, suitable for the generation of focused compound libraries.

Workflow 1: Amide Library Synthesis via Acylation of the Secondary Amine

Amide bond formation is a cornerstone of medicinal chemistry.[4] The secondary amine of [4-(Methylamino)oxan-4-yl]methanol can be readily acylated with a diverse set of carboxylic acids or their activated derivatives.

Amide_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Purification Scaffold [4-(Methylamino)oxan-4-yl]methanol in an appropriate solvent (e.g., DMF) Dispense Dispense Scaffold, Acid, Coupling Agent, and Base into 96-well plate Scaffold->Dispense Acid Library of Carboxylic Acids (in solution) Acid->Dispense Coupling_Agent Coupling Agent Solution (e.g., HATU, HBTU) Coupling_Agent->Dispense Base Base Solution (e.g., DIPEA) Base->Dispense React Incubate at room temperature (or with gentle heating) Dispense->React Quench Quench reaction (e.g., with aqueous NaHCO3) React->Quench Extract Liquid-Liquid Extraction or Solid-Phase Extraction Quench->Extract Purify Purification (e.g., preparative HPLC) Extract->Purify

Amide Library Synthesis Workflow

Protocol 1: Parallel Amide Coupling

This protocol is designed for a 96-well plate format.

  • Reagent Plate Preparation:

    • In a 96-well plate (the "reagent plate"), dispense 50 µL of a 0.2 M solution of each carboxylic acid from your library into individual wells. Use a suitable solvent like N,N-dimethylformamide (DMF).

  • Scaffold and Reagent Stock Solutions:

    • Prepare a 0.2 M solution of [4-(Methylamino)oxan-4-yl]methanol in DMF.

    • Prepare a 0.2 M solution of a coupling agent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), in DMF.

    • Prepare a 0.4 M solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in DMF.

  • Reaction Execution:

    • To each well of the reagent plate, add 50 µL of the [4-(Methylamino)oxan-4-yl]methanol solution.

    • Next, add 50 µL of the HATU solution to each well.

    • Finally, add 50 µL of the DIPEA solution to each well.

    • Seal the reaction plate and incubate at room temperature for 12-18 hours with gentle agitation. Reaction progress can be monitored by LC-MS analysis of a few representative wells.

  • Work-up and Purification:

    • Quench the reactions by adding 100 µL of a saturated aqueous solution of sodium bicarbonate to each well.

    • The products can be extracted using an appropriate organic solvent (e.g., ethyl acetate) or purified directly via preparative HPLC.

ParameterConditionRationale
Solvent DMF, NMPHigh boiling point, good solubility for a wide range of reagents.
Coupling Agents HATU, HBTU, EDC/HOAtEfficient amide bond formation with minimal side reactions.[5][]
Base DIPEA, 2,4,6-CollidineNon-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.
Temperature Room Temperature to 50 °CMild conditions are generally sufficient; gentle heating can accelerate reactions with sterically hindered substrates.[7]
Stoichiometry 1:1:1:2 (Scaffold:Acid:Coupling Agent:Base)A slight excess of the base is often used to ensure complete reaction.
Workflow 2: Tertiary Amine Library Synthesis via Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[8][9] This workflow allows for the introduction of a second alkyl or aryl group onto the nitrogen atom.

Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Purification Scaffold [4-(Methylamino)oxan-4-yl]methanol in a suitable solvent (e.g., DCE, MeOH) Dispense Dispense Scaffold, Carbonyl Compound, and Reducing Agent into 96-well plate Scaffold->Dispense Carbonyl Library of Aldehydes or Ketones (in solution) Carbonyl->Dispense Reducing_Agent Reducing Agent Solution (e.g., NaBH(OAc)3) Reducing_Agent->Dispense React Incubate at room temperature Dispense->React Quench Quench reaction (e.g., with aqueous NaHCO3) React->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Purification (e.g., preparative HPLC or column chromatography) Extract->Purify

Reductive Amination Library Synthesis Workflow

Protocol 2: Parallel Reductive Amination

This protocol is suitable for execution in a 96-well plate format.

  • Reagent Plate Preparation:

    • In a 96-well plate (the "reagent plate"), dispense 50 µL of a 0.2 M solution of each aldehyde or ketone from your library into individual wells. Use a solvent such as 1,2-dichloroethane (DCE).

  • Scaffold and Reagent Stock Solutions:

    • Prepare a 0.2 M solution of [4-(Methylamino)oxan-4-yl]methanol in DCE.

    • Prepare a 0.3 M solution of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in DCE. This should be prepared fresh.

  • Reaction Execution:

    • To each well of the reagent plate, add 50 µL of the [4-(Methylamino)oxan-4-yl]methanol solution.

    • Allow the mixture to stand for 10-15 minutes to facilitate imine/enamine formation.

    • Add 50 µL of the sodium triacetoxyborohydride solution to each well.

    • Seal the reaction plate and incubate at room temperature for 12-24 hours with gentle agitation.

  • Work-up and Purification:

    • Quench the reactions by adding 100 µL of a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the products with a suitable organic solvent (e.g., dichloromethane).

    • The crude products can be purified by preparative HPLC or automated flash chromatography.

ParameterConditionRationale
Solvent DCE, THF, MethanolSolvents that are compatible with both the imine formation and the reducing agent.
Reducing Agents Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)Mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl starting material.[10]
Additives Acetic acid (catalytic)Can be used to accelerate the formation of the iminium ion.
Temperature Room TemperatureGenerally sufficient for most substrates.
Stoichiometry 1:1:1.5 (Scaffold:Carbonyl:Reducing Agent)A slight excess of the reducing agent ensures complete conversion.
Workflow 3: Ether Library Synthesis via Williamson Ether Synthesis

The primary alcohol of [4-(Methylamino)oxan-4-yl]methanol can be alkylated to form a library of ethers. This may require prior protection of the secondary amine, for example, as a Boc-carbamate, to prevent competitive N-alkylation.

Ether_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Purification Protected_Scaffold N-Boc-[4-(Methylamino)oxan-4-yl]methanol in a suitable solvent (e.g., THF) Deprotonation Add Base to Scaffold solution to form the alkoxide Protected_Scaffold->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Alkyl_Halide Library of Alkyl Halides (in solution) Alkylation Add Alkyl Halide solution to the alkoxide mixture Alkyl_Halide->Alkylation Deprotonation->Alkylation React Incubate at room temperature or with gentle heating Alkylation->React Quench Quench reaction (e.g., with water or methanol) React->Quench Deprotection Remove Boc protecting group (e.g., with TFA) Quench->Deprotection Purify Purification (e.g., preparative HPLC) Deprotection->Purify

Ether Library Synthesis Workflow

Protocol 3: Parallel Ether Synthesis

This protocol assumes prior protection of the secondary amine as a Boc-carbamate.

  • Reagent Plate Preparation:

    • In a 96-well plate (the "reagent plate"), dispense 50 µL of a 0.2 M solution of each alkyl halide from your library into individual wells. Use a solvent such as tetrahydrofuran (THF).

  • Scaffold and Reagent Stock Solutions:

    • Prepare a 0.2 M solution of N-Boc-[4-(Methylamino)oxan-4-yl]methanol in anhydrous THF.

    • Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF (handle with extreme care).

  • Reaction Execution:

    • In a separate 96-well reaction plate, dispense 50 µL of the N-Boc protected scaffold solution into each well.

    • Carefully add a small excess of the NaH suspension to each well and allow the mixture to stir for 30 minutes at room temperature to form the alkoxide.

    • Transfer the alkyl halide solutions from the reagent plate to the corresponding wells of the reaction plate.

    • Seal the reaction plate and incubate at room temperature for 12-24 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive alkyl halides.

  • Work-up and Deprotection:

    • Carefully quench the reactions by the slow addition of methanol, followed by water.

    • The solvent can be removed in vacuo.

    • For deprotection, dissolve the residue in each well in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stir for 1-2 hours at room temperature.

    • Remove the solvent and TFA in vacuo.

  • Purification:

    • The final products can be purified by preparative HPLC.

ParameterConditionRationale
Solvent THF, DMF (anhydrous)Aprotic solvents are required for the use of strong bases like NaH.
Base Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)Strong bases are needed to deprotonate the primary alcohol to form the nucleophilic alkoxide.[11]
Alkylating Agents Alkyl iodides, bromides, and tosylatesA range of electrophiles can be used in this S_N2 reaction.
Temperature Room Temperature to 60 °CHigher temperatures may be needed for less reactive alkylating agents.
Amine Protection Boc, CbzNecessary to prevent N-alkylation.

Conclusion

[4-(Methylamino)oxan-4-yl]methanol is a promising building block for the construction of diverse compound libraries. Its bifunctional nature, combined with the desirable properties of the saturated oxane core, makes it an attractive starting point for lead discovery and optimization campaigns. The protocols outlined in this application note provide a robust framework for the efficient derivatization of this scaffold using standard parallel synthesis techniques. By leveraging these established methodologies, researchers can rapidly explore the chemical space around this privileged heterocyclic core, accelerating the identification of novel drug candidates.

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Application Notes & Protocols for [4-(Methylamino)oxan-4-yl]methanol (AMX-4) in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers on the potential applications of the novel molecule, [4-(Methylamino)oxan-4-yl]methanol, hereafter referred to as AMX-4, in the field of agrochemical research. Publicly available information on this specific compound is limited, indicating its novelty.[1][2] Therefore, this guide is structured as a series of application notes and detailed protocols based on established principles of agrochemical discovery and the known bioactivities of related chemical classes, such as oxane derivatives and amino alcohols.[3][4] The protocols outlined herein provide a robust framework for the initial screening, mode of action elucidation, and preliminary safety assessment of AMX-4 or structurally similar compounds.

Introduction and Rationale

The relentless need for novel active ingredients in agriculture is driven by the evolution of resistance to existing pesticides and the demand for more sustainable and specific crop protection solutions.[3] The chemical scaffold of AMX-4, featuring a substituted oxane ring and an amino alcohol functional group, presents an intriguing starting point for investigation. Oxane derivatives are a known class of heterocyclic compounds with a wide range of biological activities, including insecticidal and fungicidal properties.[3][5] Furthermore, the amino alcohol moiety is present in various bioactive molecules and has been associated with antifungal activity, potentially by disrupting fungal cell membrane integrity.[4][6][7]

This guide hypothesizes that AMX-4 possesses pesticidal properties and outlines the necessary experimental workflows to validate this hypothesis. The following sections detail high-throughput screening protocols for both insecticidal and fungicidal activity, a protocol for investigating the primary mode of action, and a crucial assay for assessing phytotoxicity to ensure crop safety.

Application Note I: High-Throughput Screening (HTS) for Insecticidal Activity

2.1. Scientific Rationale

The initial step in evaluating a new chemical entity is to screen for biological activity against a range of relevant pests.[8][9] A high-throughput screening (HTS) approach allows for the rapid and efficient assessment of a compound's efficacy across various concentrations.[10][11] For insecticidal screening, a common and effective method involves using larvae of a model organism, such as the fruit fly (Drosophila melanogaster) or agricultural pests like aphids or mosquito larvae (Aedes aegypti), in a multi-well plate format.[10][12][13] The primary endpoint is typically mortality (lethality), from which a median lethal concentration (LC50) can be determined.

2.2. HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A AMX-4 Stock Solution (e.g., 10 mM in DMSO) B Serial Dilution Series in 96-well plate A->B E Transfer AMX-4 Dilutions via Robotic Liquid Handler B->E C Prepare Insect Diet (liquid or semi-solid) D Dispense Diet to Assay Plate (96/384-well) C->D D->E F Add Target Insects (e.g., 5-10 larvae/well) E->F G Incubate Under Controlled Conditions F->G H Automated Mortality Count (Image Analysis or Manual) G->H I Calculate LC50 Value (Dose-Response Curve) H->I J Identify 'Hit' Compounds (Activity > Threshold) I->J K LEAD CANDIDATE J->K Advance to Secondary Screening

Caption: High-Throughput Screening (HTS) workflow for primary insecticidal assessment.

2.3. Protocol: Larval Toxicity Assay

Objective: To determine the median lethal concentration (LC50) of AMX-4 against a model insect larva.

Materials:

  • AMX-4 ([4-(Methylamino)oxan-4-yl]methanol)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • 96-well microtiter plates

  • Model insect larvae (e.g., first-instar Aedes aegypti)[13]

  • Standard larval diet

  • Positive Control: A known insecticide (e.g., permethrin)

  • Negative Control: Vehicle (DMSO) only

  • Automated liquid handling system (optional, for HTS)

  • Incubator with controlled temperature and humidity

  • Stereomicroscope or automated imaging system

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of AMX-4 in DMSO. Create a serial dilution series (e.g., 1000 µM down to 0.1 µM) in a separate 96-well plate.

  • Assay Plate Setup: To each well of the assay plate, add 180 µL of the larval diet medium.

  • Compound Addition: Transfer 2 µL of each compound dilution from the dilution plate to the corresponding wells of the assay plate. Include wells for the positive control and negative (vehicle) control.

  • Insect Addition: Carefully transfer 5-10 first-instar larvae into each well.

  • Incubation: Seal the plates with a gas-permeable membrane and incubate at an appropriate temperature (e.g., 27°C) for 24-48 hours.

  • Mortality Assessment: After incubation, count the number of dead larvae in each well. Larvae that are immobile and do not respond to a gentle probe are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Plot the dose-response curve and determine the LC50 value using probit or logit analysis.

2.4. Hypothetical Data Presentation

CompoundTarget SpeciesLC50 (µM) @ 48h95% Confidence Interval
AMX-4 Aedes aegypti12.5 9.8 - 15.2
Permethrin (Control)Aedes aegypti0.050.03 - 0.07
Vehicle ControlAedes aegypti>1000-

Application Note II: In Vitro Screening for Fungicidal Activity

3.1. Scientific Rationale

The amino alcohol functional group suggests potential for antifungal activity.[6][14] A standard method to screen for fungicidal properties is the in vitro mycelial growth inhibition assay.[15][16] This assay measures the compound's ability to prevent the growth of key plant pathogenic fungi on a solid nutrient medium.[17][18] By measuring the radial growth of the fungal colony in the presence of the test compound, a Minimum Inhibitory Concentration (MIC) or EC50 (concentration for 50% effective inhibition) can be determined.

3.2. Protocol: Mycelial Growth Inhibition Assay

Objective: To evaluate the efficacy of AMX-4 in inhibiting the growth of common plant pathogenic fungi.

Materials:

  • AMX-4

  • DMSO

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)[15]

  • Sterile petri dishes (90 mm)

  • Positive Control: A known fungicide (e.g., carbendazim)

  • Negative Control: DMSO

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 45-50°C.

  • Compound Incorporation: Add the required volume of AMX-4 stock solution (dissolved in DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also prepare plates for positive and negative controls. Gently swirl to mix and pour approximately 20 mL into each sterile petri dish.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Seal the plates with parafilm and incubate at 25±2°C in the dark.

  • Data Collection: Measure the radial diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter in the treatment.[15] Determine the EC50 value by plotting inhibition percentage against the logarithm of the concentration.

3.3. Hypothetical Data Presentation

PathogenAMX-4 EC50 (µg/mL)Carbendazim EC50 (µg/mL)
Fusarium oxysporum45.21.8
Botrytis cinerea>2000.5
Alternaria solani88.93.1

Application Note III: Elucidation of Insecticidal Mode of Action (MoA)

4.1. Scientific Rationale

Assuming a positive hit from the insecticidal screen, the next critical step is to determine the compound's mode of action (MoA).[19] Many successful insecticides are neurotoxins that target ion channels or receptors in the insect's nervous system.[20][21] Electrophysiology techniques, such as the patch-clamp method, are powerful tools for directly examining the effects of a compound on ion channel function in real-time.[20][22] This protocol focuses on a whole-cell patch-clamp assay using isolated insect neurons to test the hypothesis that AMX-4 modulates neuronal ion channels, a common target for insecticides.[19]

4.2. Hypothesized MoA Pathway Diagram

MoA_Pathway cluster_neuron Insect Neuron cluster_effect Physiological Effect Receptor Ion Channel (e.g., nAChR, VGSC) Ion_Flow Normal Ion Flow (Na+, Ca2+) Receptor->Ion_Flow Membrane Cell Membrane Signal_In Normal Signal (Neurotransmitter) Signal_In->Receptor Binds Action_Potential Action Potential (Nerve Impulse) Ion_Flow->Action_Potential Paralysis Paralysis & Death Action_Potential->Paralysis AMX4 AMX-4 AMX4->Receptor Hypothesized Binding & Modulation (Block or Over-activation)

Caption: Hypothesized neurotoxic mode of action for AMX-4 at a neuronal ion channel.

4.3. Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine if AMX-4 modulates the activity of voltage-gated or ligand-gated ion channels in isolated insect neurons.

Materials:

  • Isolated neurons from a target insect (e.g., central neurons from cockroaches or Drosophila).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External (bath) and internal (pipette) physiological saline solutions.

  • AMX-4 and control compounds.

  • Perfusion system for rapid solution exchange.

Procedure:

  • Neuron Preparation: Isolate and culture neurons from the target insect according to established laboratory protocols.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.

  • Cell Recording:

    • Place the neuron culture dish on the microscope stage and perfuse with external saline.

    • Using the micromanipulator, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential (e.g., -70 mV).

    • Apply voltage steps or puffs of agonist (e.g., acetylcholine for nAChRs) to elicit ionic currents and record a stable baseline.

  • Compound Application: Perfuse the bath with a known concentration of AMX-4. Continue to elicit currents and record any changes in amplitude, kinetics, or voltage-dependence.

  • Washout and Analysis: Perfuse the cell with the control external saline to see if the effects of AMX-4 are reversible. Compare the currents recorded in the presence of AMX-4 to the baseline recordings to determine if the compound acts as a blocker, activator, or modulator.

Application Note IV: Preliminary Phytotoxicity Assessment

5.1. Scientific Rationale

A critical characteristic of any successful insecticide or fungicide is crop safety.[23][24] The compound must control the target pest without causing harm (phytotoxicity) to the treated plant.[25] A preliminary phytotoxicity test is essential early in the discovery process.[24] This can be done using a simple seed germination and seedling growth assay with representative crop species (e.g., a monocot like corn and a dicot like soybean or tomato).[26][27]

5.2. Protocol: Seed Germination and Seedling Vigor Test

Objective: To assess the potential phytotoxicity of AMX-4 on representative crop plants.

Materials:

  • Seeds of monocot and dicot crop species (e.g., Zea mays, Glycine max).

  • AMX-4

  • Filter paper or specialized germination paper.

  • Petri dishes or germination boxes.

  • Growth chamber with controlled light, temperature, and humidity.

  • Distilled water.

Procedure:

  • Treatment Solution Preparation: Prepare a series of aqueous solutions of AMX-4 at concentrations relevant to potential field application rates (e.g., 10, 100, 500 ppm). Include a water-only control.

  • Assay Setup: Place two sheets of filter paper in each petri dish. Pipette 5 mL of a treatment solution or control water onto the paper to saturate it.

  • Seed Plating: Arrange 10-20 seeds evenly on the surface of the moistened filter paper in each dish. Perform at least three replicates for each treatment and plant species.[27]

  • Incubation: Place the dishes in a growth chamber under optimal conditions for germination (e.g., 25°C, 16:8 light:dark cycle).

  • Data Collection (after 5-7 days):

    • Germination Rate: Count the number of germinated seeds in each dish and express as a percentage.

    • Root and Shoot Length: Measure the length of the primary root (radicle) and shoot (plumule) of each seedling.

    • Visual Injury: Score any visible signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), or malformation.[23]

  • Data Analysis: Compare the germination percentage, root/shoot length, and visual injury scores of the AMX-4 treatments to the water control using appropriate statistical analysis (e.g., ANOVA).

Conclusion and Future Directions

This guide presents a foundational, albeit hypothetical, framework for the initial agrochemical evaluation of [4-(Methylamino)oxan-4-yl]methanol (AMX-4). The protocols for insecticidal, fungicidal, and phytotoxicity screening provide the necessary steps to generate preliminary efficacy and safety data. Positive results, particularly a high insecticidal or fungicidal activity coupled with low phytotoxicity, would warrant progression to more advanced studies. These would include secondary screening against a broader range of pests, detailed mode of action studies on the identified molecular target, and formulation development to optimize delivery and stability for greenhouse and field trials.[28][29]

References

  • ResearchGate. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • Greenhouse Grower. (n.d.). Testing For Phytotoxicity. Retrieved from [Link]

  • ACS Publications. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Retrieved from [Link]

  • PubMed. (n.d.). A high-throughput screening method to identify potential pesticides for mosquito control. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Studies on the mode of action of neurotoxic insecticides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. Retrieved from [Link]

  • MDPI. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • EPPO. (n.d.). PP 1/135 (4) Phytotoxicity assessment. Retrieved from [Link]

  • Oxford Academic. (n.d.). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). Retrieved from [Link]

  • University of Bonn. (2023). Implementation of a high throughput screening assay to identify and characterize insecticides acting on ion channels. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps of phytotoxity test (updated after Phytotoxkit protocol). Retrieved from [Link]

  • PozeSCAF. (n.d.). Agro Chemical Discovery. Retrieved from [Link]

  • PubMed. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • PubChem. (n.d.). [4-(dimethylamino)oxan-4-yl]methanol hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018). Studies on the mode of action of neurotoxic insecticides. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Insecticidal Activity of O-alkylated Oxirane Eugenol Derivatives. Retrieved from [Link]

  • MDPI. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. Retrieved from [Link]

  • PubMed. (2003). Synthesis and antifeedant activity of new oxadiazolyl 3(2H)-pyridazinones. Retrieved from [Link]

  • CHIMIA. (n.d.). Natural Products in the Discovery of Agrochemicals. Retrieved from [Link]

  • Horizon IRD. (n.d.). The contribution of electrophysiology to entomology. Retrieved from [Link]

  • ARCC Journals. (n.d.). In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. Retrieved from [Link]

  • Syngenta. (2020). Guide to the main fungicide modes of action. Retrieved from [Link]

  • MicroBioTests Inc. (n.d.). Perform the phytotoxicity test with Phytotoxkit solid samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the mode of action and resistance to newer insecticides acting on neuronal ion channels | Request PDF. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cheminformatics and artificial intelligence for accelerating agrochemical discovery. Retrieved from [Link]

  • CropLife Australia. (n.d.). Fungicide Activity Group Table. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The Determination of Phytotoxicity. Retrieved from [Link]

  • The Pharma Innovation. (n.d.). In vitro anti-fungal potential of selected plant extracts against Fusarium oxysporum. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). A High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Retrieved from [Link]

  • University of Maryland Extension. (2013). Mode of Action of Insecticides and Related Pest Control Chemicals. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]

Sources

Application Notes and Protocols for [4-(Methylamino)oxan-4-yl]methanol in Catalytic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Forward

The field of asymmetric catalysis is in a perpetual state of innovation, driven by the quest for novel ligands that offer superior activity, selectivity, and broader substrate scope. Within this context, chiral amino alcohols have established themselves as a cornerstone class of ligands, capable of facilitating a diverse array of stereoselective transformations. This technical guide delves into the potential catalytic applications of [4-(Methylamino)oxan-4-yl]methanol, a structurally unique amino alcohol incorporating a tetrahydropyran motif.

While, as of this writing, specific catalytic applications of [4-(Methylamino)oxan-4-yl]methanol are not extensively documented in peer-reviewed literature, its structural features—a secondary amine and a primary alcohol tethered to a quaternary carbon within a conformationally biased oxane ring—suggest significant potential as a chiral ligand. This document, therefore, serves as a forward-looking guide, presenting detailed protocols for well-established catalytic transformations where analogous amino alcohol ligands have demonstrated exceptional efficacy. The methodologies provided herein are intended to serve as a robust starting point for researchers to explore the catalytic capabilities of this promising, yet under-explored, molecule.

Core Principles: The Mechanistic Underpinning of Amino Alcohol Catalysis

The efficacy of amino alcohol ligands in asymmetric catalysis stems from their ability to form stable bidentate chelate complexes with a metal center. The nitrogen of the amino group and the oxygen of the alcohol coordinate to the metal, creating a rigid chiral environment around the catalytic site. This coordination geometry is pivotal as it dictates the facial selectivity of substrate approach, thereby leading to the preferential formation of one enantiomer of the product.

The general mechanism involves the deprotonation of the hydroxyl group to form a metal alkoxide, which is often the active catalytic species. The secondary amine can also play a crucial role in the second coordination sphere, influencing the electronic properties of the metal center and participating in hydrogen bonding interactions that further organize the transition state.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Metal_Precursor Metal Precursor (e.g., Ru, Zn, Rh) Active_Catalyst Chiral Metal-Alkoxide Complex Metal_Precursor->Active_Catalyst Coordination & Deprotonation Ligand [4-(Methylamino)oxan-4-yl]methanol Ligand->Active_Catalyst Intermediate Substrate-Catalyst Complex Active_Catalyst->Intermediate Coordination Substrate Prochiral Substrate (e.g., Ketone, Aldehyde) Substrate->Intermediate Product Enantioenriched Product Intermediate->Product Stereoselective Transformation Product->Active_Catalyst Product Release & Catalyst Regeneration

Caption: Generalized workflow for asymmetric catalysis using an amino alcohol ligand.

Proposed Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols. Ruthenium complexes bearing chiral amino alcohol ligands are highly effective catalysts for this transformation, typically using isopropanol as both the solvent and the hydride source. The inherent rigidity of cyclic amino alcohol ligands can lead to high enantioselectivities.[1]

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures for ruthenium-catalyzed ATH reactions using chiral β-amino alcohols.[1]

Materials:

  • [RuCl₂(p-cymene)]₂

  • [4-(Methylamino)oxan-4-yl]methanol

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and [4-(Methylamino)oxan-4-yl]methanol (2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene to dissolve the solids.

    • Stir the resulting solution at room temperature for 30 minutes. The color of the solution should change, indicating complex formation.

    • Remove the solvent under vacuum to obtain the pre-catalyst as a solid.

  • Transfer Hydrogenation Reaction:

    • To the flask containing the pre-catalyst, add a solution of KOH (5 mol%) in i-PrOH.

    • Stir the mixture at room temperature for 15 minutes.

    • Add acetophenone (1.0 mmol) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for the required time (monitor by TLC).

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Determination of Enantiomeric Excess:

    • Analyze the purified product by chiral HPLC or GC to determine the enantiomeric excess.

Expected Outcome and Self-Validation:

  • Conversion: High conversion to the corresponding alcohol is expected, which can be verified by ¹H NMR spectroscopy by comparing the signals of the starting material and the product.

  • Enantioselectivity: The key performance indicator is the enantiomeric excess (ee). Based on structurally similar ligands, a moderate to high ee is anticipated. This must be validated by chiral chromatography.

  • Troubleshooting:

    • Low Conversion: Increase reaction time, temperature, or catalyst loading. Ensure the purity of reagents and the inertness of the atmosphere.

    • Low Enantioselectivity: The choice of base and solvent can significantly impact the ee. Screening different bases (e.g., KOt-Bu) and solvents may be necessary. The absolute configuration of the ligand will determine the enantiomer of the product formed.

Quantitative Data for Analogous Amino Alcohol Ligands in ATH of Ketones

The following table summarizes the performance of various chiral amino alcohol ligands in the asymmetric transfer hydrogenation of acetophenone to illustrate the expected range of performance.

LigandCatalyst SystemBaseTemp (°C)Yield (%)ee (%)Reference
(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂KOH80>9582[1]
(1R,2S)-Norephedrine[RuCl₂(p-cymene)]₂KOt-Bu259895N/A
(S)-Prolinol[RuCl₂(p-cymene)]₂KOH809288N/A

Note: Data for Norephedrine and Prolinol are representative values from the broader literature on ATH and are provided for comparative purposes.

Proposed Application: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Chiral amino alcohols are among the most effective ligands for this transformation.[2] The reaction is believed to proceed through a chiral zinc-alkoxide dimer that delivers the ethyl group to the aldehyde in a highly stereocontrolled manner.

Protocol: Diethylzinc Addition to Benzaldehyde

This protocol is based on well-established procedures for the amino alcohol-catalyzed addition of diethylzinc to aldehydes.

Materials:

  • [4-(Methylamino)oxan-4-yl]methanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add [4-(Methylamino)oxan-4-yl]methanol (5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene (2 mL).

    • Cool the solution to 0 °C.

    • Slowly add diethylzinc (1.2 equivalents) to the solution.

    • Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition:

    • Slowly add benzaldehyde (1.0 mmol) to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for the required time (monitor by TLC).

  • Work-up and Purification:

    • After the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral 1-phenyl-1-propanol.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Expected Outcome and Self-Validation:

  • Conversion: High conversion is expected and can be confirmed by ¹H NMR.

  • Enantioselectivity: This reaction is known to give high ee with suitable chiral amino alcohol ligands. The performance of [4-(Methylamino)oxan-4-yl]methanol would need to be experimentally verified by chiral chromatography.

  • Troubleshooting:

    • Low Conversion: Ensure the quality of the diethylzinc reagent. Traces of water can deactivate the reagent.

    • Low Enantioselectivity: The stoichiometry of the ligand and diethylzinc can be crucial. Temperature control is also important; running the reaction at lower temperatures may improve enantioselectivity.

G start Start prepare_catalyst Prepare Chiral Zn-Alkoxide Catalyst ([Amino Alcohol] + Et2Zn) start->prepare_catalyst add_aldehyde Add Aldehyde prepare_catalyst->add_aldehyde reaction Stir at Controlled Temperature add_aldehyde->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify analyze Determine ee by Chiral HPLC/GC purify->analyze end End analyze->end

Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.

Safety and Handling

  • [4-(Methylamino)oxan-4-yl]methanol: As with any research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Diethylzinc: This reagent is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen). All glassware must be thoroughly dried.

  • Ruthenium Catalysts: Ruthenium compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Toluene and isopropanol are flammable. Handle with care and away from ignition sources.

Conclusion

[4-(Methylamino)oxan-4-yl]methanol represents an intriguing, yet uncharacterized, potential ligand for asymmetric catalysis. Its unique structural features, combining a secondary amine, a primary alcohol, and a tetrahydropyran backbone, provide a compelling rationale for its investigation in a range of catalytic transformations. The protocols detailed in this guide for asymmetric transfer hydrogenation and diethylzinc addition serve as a foundational platform for researchers to unlock the catalytic potential of this novel amino alcohol. The true measure of its utility awaits empirical validation, and it is our hope that this document will inspire and facilitate such explorations.

References

  • Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. Molecules. Available at: [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: [4-(Methylamino)oxan-4-yl]methanol Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with [4-(methylamino)oxan-4-yl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of reaction byproducts. The insights provided are based on established principles of synthetic organic chemistry, particularly the common pathways for synthesizing substituted amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for [4-(methylamino)oxan-4-yl]methanol and what are the immediate byproduct concerns?

A1: The most common and industrially scalable method for synthesizing this compound is through a one-pot reductive amination of a suitable ketone precursor. The likely starting materials are either 4-oxo-tetrahydropyran-4-carbaldehyde or a protected version thereof. The reaction proceeds via the in-situ formation of an imine or enamine with methylamine, which is then reduced. Key concerns are incomplete reaction, over-methylation, and reduction of the starting ketone.

Q2: My LC-MS analysis shows a peak with a mass corresponding to the dialkylated product, [4-(dimethylamino)oxan-4-yl]methanol. How can this be avoided?

A2: This is a classic issue in reductive amination known as over-alkylation.[1][2] It occurs when the newly formed secondary amine, [4-(methylamino)oxan-4-yl]methanol, competes with methylamine and reacts with another molecule of the aldehyde precursor and the reducing agent. To mitigate this, a stepwise procedure involving the formation of the imine first, followed by the addition of the reducing agent, can provide better control.[2] Using a precise stoichiometry of the amine and aldehyde is also critical.

Q3: I observe a significant amount of 4-hydroxy-tetrahydropyran-4-methanol in my crude product mixture. What is the cause?

A3: This byproduct results from the direct reduction of the starting ketone by the hydride reagent (e.g., NaBH₄) before it can react with methylamine to form the imine.[3][4] This is more prevalent when using strong reducing agents like sodium borohydride which can reduce both imines and ketones.[3] Switching to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for imines over ketones, can significantly reduce this side reaction.[1]

Q4: Can formaldehyde be a source of unexpected byproducts?

A4: Yes. If formaldehyde or its polymer, paraformaldehyde, is used as the source for the methyl group (in a reaction variant known as the Eschweiler-Clarke reaction) or is present as a contaminant, it can lead to a variety of byproducts.[5][6] Formaldehyde is highly reactive and can lead to the formation of N-formyl derivatives or even more complex cyclized structures, depending on the reaction conditions.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of [4-(methylamino)oxan-4-yl]methanol

This is often due to competing side reactions or incomplete conversion. The following table outlines potential causes and recommended actions.

Observation Potential Cause Troubleshooting Action Relevant Analytical Technique
High concentration of starting ketone in crude NMR/LC-MS.Inefficient imine formation or slow reduction.Increase reaction time, consider a catalyst (e.g., a Lewis acid like Ti(OiPr)₄), or increase the temperature.[1]¹H NMR, LC-MS
Presence of the corresponding alcohol byproduct.Ketone reduction is faster than imine reduction.Use a milder, imine-selective reducing agent like NaBH(OAc)₃.[1][2] Ensure the imine is pre-formed before adding the reducing agent.[3]GC-MS, LC-MS
Complex mixture of unidentified products.Degradation of starting material or product.Lower the reaction temperature. Check the pH of the reaction mixture; extreme pH can cause decomposition of tetrahydropyran rings.TLC, LC-MS
Issue 2: Presence of Multiple Amine Byproducts

Over-alkylation is a common problem when synthesizing secondary amines.

Byproduct Identity Probable Formation Pathway Prevention Strategy
[4-(dimethylamino)oxan-4-yl]methanolThe product, a secondary amine, reacts again with the aldehyde and reducing agent.Use a stoichiometric excess of methylamine. Add the aldehyde slowly to the amine/reducing agent mixture.
[4-amino-oxan-4-yl]methanolIf ammonia is present as a contaminant in the methylamine source.Use high-purity methylamine.
Bis-adductsTwo molecules of the ketone precursor react with one molecule of methylamine.This is less common but possible. Ensure efficient stirring and controlled addition of reagents.

Visualizing Reaction Pathways

Diagram 1: Synthesis and Key Byproduct Formation

The following diagram illustrates the intended reductive amination pathway and the major competing side reactions.

Byproduct_Formation Start_Ketone 4-Oxo-tetrahydropyran -4-carbaldehyde Imine Intermediate Imine/Enamine Start_Ketone->Imine + Methylamine Reduced_Ketone 4-Hydroxy-tetrahydropyran -4-methanol Start_Ketone->Reduced_Ketone + [H⁻] (e.g., NaBH₄) Methylamine Methylamine (CH₃NH₂) Methylamine->Imine Product [4-(Methylamino)oxan-4-yl]methanol (Target Product) Imine->Product + [H⁻] (e.g., NaBH(OAc)₃) Overalkylation [4-(Dimethylamino)oxan-4-yl]methanol Product->Overalkylation + Starting Ketone, +[H⁻]

Caption: Main reaction pathway and formation of major byproducts.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for identifying and resolving issues during the synthesis.

Troubleshooting_Workflow Start Experiment Complete Analyze Crude Product Check_Yield Is Yield > 80%? Start->Check_Yield Check_Purity Is Purity > 95% by LCMS/NMR? Check_Yield->Check_Purity Yes Low_Yield Low Yield Issue Check_Yield->Low_Yield No Impure Impurity Issue Check_Purity->Impure No End Pure Product Obtained Check_Purity->End Yes Identify_Byproducts Identify Byproducts (MS, NMR) Low_Yield->Identify_Byproducts Impure->Identify_Byproducts Optimize_Conditions Optimize Reaction Conditions: - Milder Reducing Agent - Stoichiometry - Temperature Identify_Byproducts->Optimize_Conditions Purify Purification (Column Chromatography, Crystallization) Identify_Byproducts->Purify Optimize_Conditions->Start Re-run Experiment Purify->End

Caption: A systematic workflow for troubleshooting synthesis issues.

Experimental Protocols for Byproduct Analysis

Protocol 1: Sample Preparation for LC-MS Analysis
  • Dissolve Crude Sample: Accurately weigh ~1 mg of the crude reaction mixture into a 2 mL HPLC vial.

  • Add Solvent: Add 1 mL of a 50:50 mixture of acetonitrile and water (with 0.1% formic acid for better ionization).

  • Vortex: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filter (Optional): If the sample contains particulates, filter through a 0.22 µm syringe filter into a clean HPLC vial.

  • Analysis: Inject 1-5 µL of the sample into the LC-MS system. Use a standard C18 column with a gradient elution profile. Monitor for the expected mass of the product (C₇H₁₅NO₂; Exact Mass: 145.11) and potential byproducts.

Protocol 2: ¹H NMR for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the crude product in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Product: Look for the characteristic signals of the methylamino group (a singlet around 2.4-2.6 ppm) and the hydroxymethyl group (a singlet or AB quartet around 3.5-3.7 ppm).

    • Over-alkylation Byproduct: The presence of a singlet for the dimethylamino group around 2.2-2.3 ppm.

    • Reduced Ketone Byproduct: Absence of the methylamino signal and potential changes in the signals for the protons adjacent to the quaternary center.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Beilstein Journals. (2020). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Metal Hydride/Ammonia Mediated Reductive Amination for the Synthesis of Primary Amines. The Journal of Organic Chemistry, 75(16), 5470-5477.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55285677, (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 453557. Retrieved from [Link]

  • National Institutes of Health. (2020). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Retrieved from [Link]

  • Indian Academy of Sciences. (2017). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved from [Link]

  • Tarasev, M., et al. (2019). N-Dealkylation of Amines. Molecules, 24(19), 3563.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • PubMed. (2014). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. (2001). Confirmation of the Presence of Formaldehyde and N-(Methylene)morpholinium Cations as Reactive Species in the Cellulose/NMMO/Water System by Trapping Reactions. Retrieved from [Link]

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Technical Support Center: [4-(Methylamino)oxan-4-yl]methanol and Related 4-Substituted Aminotetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Degradation, and Experimental Best Practices

Disclaimer: Direct stability and degradation data for "[4-(methylamino)oxan-4-yl]methanol" are not extensively available in published literature. This guide is therefore based on established principles of organic chemistry and data from structurally analogous compounds, specifically 4-substituted-4-aminotetrahydropyrans. The principles and troubleshooting advice provided are intended to serve as a robust starting point for researchers working with this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in [4-(methylamino)oxan-4-yl]methanol that are susceptible to degradation?

A1: The molecule contains three key functional groups that can influence its stability:

  • Secondary Amine (-NH(CH3)): Susceptible to oxidation.

  • Primary Alcohol (-CH2OH): Can be oxidized to an aldehyde and further to a carboxylic acid.

  • Tetrahydropyran (Oxane) Ring: Generally stable, but can be susceptible to ring-opening under harsh acidic conditions.

Q2: What are the ideal storage conditions for solid [4-(methylamino)oxan-4-yl]methanol?

A2: For solid-state storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen, moisture, and light, which can catalyze degradation. For analogous compounds like 4-aminotetrahydropyran, storage at 2-8°C in a dark place under an inert atmosphere is recommended.[1][2]

Q3: How should I prepare and store solutions of this compound for experimental use?

A3: Solutions are generally less stable than the solid material. It is best to prepare solutions fresh for each experiment. If short-term storage is necessary:

  • Use deoxygenated solvents.

  • Store solutions at low temperatures (2-8°C or -20°C).

  • Protect from light by using amber vials or wrapping vials in foil.

  • Consider the pH of the solution; amines are generally more stable as protonated salts at acidic pH, which can prevent oxidation.

Q4: What are the most common degradation pathways I should be aware of?

A4: The most likely degradation pathways involve oxidation. The secondary amine can be oxidized to various products, and the primary alcohol can be oxidized to an aldehyde or a carboxylic acid.[3][4][5] Under strongly acidic conditions, there is a possibility of tetrahydropyran ring-opening.

Troubleshooting Guide

Issue 1: I'm observing a new, unexpected peak in my HPLC analysis after my sample has been sitting at room temperature for a few hours.

  • Potential Cause: This is likely due to oxidative degradation. The primary alcohol may be oxidizing to an aldehyde, or the secondary amine could be reacting.

  • Troubleshooting Steps:

    • Re-analyze a freshly prepared sample: This will confirm if the new peak is a result of degradation over time.

    • LC-MS Analysis: Use mass spectrometry to determine the molecular weight of the new peak. An increase of 14 Da could suggest N-oxidation, while a loss of 2 Da could indicate oxidation of the alcohol to an aldehyde.

    • Minimize Exposure: When preparing samples, use an inert atmosphere if possible and work quickly. Store samples in an autosampler cooled to 4°C.

Issue 2: My reaction yield is consistently low when using this compound in a basic reaction medium.

  • Potential Cause: While the tetrahydropyran ring is generally stable, some substituted amines can undergo degradation in basic conditions, potentially through oxidative pathways.[6]

  • Troubleshooting Steps:

    • Run a Blank Reaction: Subject your starting material to the reaction conditions (base, solvent, temperature) without the other reagents to see if it degrades.

    • Lower the Temperature: If the reaction allows, try running it at a lower temperature to reduce the rate of degradation.

    • Deoxygenate the Solvent: Purge the reaction solvent with an inert gas (argon or nitrogen) before adding your compound and reagents to minimize oxidation.

Issue 3: I'm seeing multiple new spots on my TLC plate during a purification step.

  • Potential Cause: This could be due to degradation on the silica gel, which is acidic and can promote degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in your mobile phase).

    • Use an Alternative Stationary Phase: Consider using neutral alumina for your chromatography.

    • Work Quickly: Minimize the time the compound spends on the column.

Experimental Protocols & Data

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the potential degradation pathways of a new chemical entity.[7][8][9][10] This involves subjecting the compound to stress conditions to intentionally induce degradation.

Objective: To identify the likely degradation products of [4-(methylamino)oxan-4-yl]methanol under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H2O2) and keep at room temperature for 24 hours.[8]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 24 hours, then dissolve for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer to identify and quantify the parent compound and any degradation products.[11][12]

Table 1: Predicted Degradation Products
Stress ConditionPotential Degradation ProductChange in Mass (Da)
Oxidation (e.g., H2O2)[4-(Methylamino)oxan-4-yl]carbaldehyde-2
Oxidation (e.g., H2O2)[4-(Methylamino)oxan-4-yl]carboxylic acid+14
Oxidation (e.g., H2O2)N-oxide derivative+16

Visualizations

Potential Oxidative Degradation Pathways

G parent [4-(Methylamino)oxan-4-yl]methanol aldehyde [4-(Methylamino)oxan-4-yl]carbaldehyde parent->aldehyde Oxidation n_oxide N-Oxide Derivative parent->n_oxide N-Oxidation acid [4-(Methylamino)oxan-4-yl]carboxylic acid aldehyde->acid Further Oxidation

Caption: Oxidative degradation of the parent compound.

Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxide Oxidation (3% H2O2, RT) prep->oxide photo Photolysis (UV Light) prep->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxide->hplc photo->hplc report Identify & Quantify Degradants hplc->report

Caption: Workflow for a forced degradation study.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). Drugs and the Pharmaceutical Sciences, CRC Press.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-22. [Link]

  • Rane, K., & Sangshetti, J. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Drug Development and Research, 4(3), 73-86.
  • LibreTexts Chemistry. (2023). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]

  • Wikipedia. (2023). Alcohol oxidation. Retrieved from [Link]

  • Patel, K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Organic Chemistry, 85(17), 11435-11442. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Ramireddy, B. R., & Behara, S. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Pharmaceutical Research and Reports, 2(1), 1-8.

Sources

Technical Support Center: [4-(Methylamino)oxan-4-yl]methanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving [4-(Methylamino)oxan-4-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific challenges associated with this unique building block. As a bifunctional molecule containing a sterically hindered secondary amine and a primary alcohol, it presents distinct synthetic hurdles that require careful consideration of reaction conditions. This resource, structured in a question-and-answer format, provides field-proven insights and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your coupling reactions. Each answer explains the underlying chemical principles and provides actionable steps for resolution.

Q1: My amide coupling reaction with a carboxylic acid is resulting in low to no product yield. What are the likely causes and how can I fix it?

A1: Low yield in this specific amide coupling is almost always traced back to the steric hindrance of the secondary amine, which is positioned on a quaternary carbon within the oxane ring. This bulkiness significantly slows down the rate of nucleophilic attack on the activated carboxylic acid.

Causality and Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents like EDC, DCC, or even DIC, often used with additives like HOBt, may not be potent enough to drive the reaction to completion with such a hindered amine.[1] The activated OBt-ester intermediate they form is not reactive enough to overcome the steric barrier efficiently.

    • Solution: Employ stronger, modern coupling reagents that generate more reactive activated esters. Aminium/uronium salts like HATU , HCTU , or COMU are highly recommended.[2] These reagents form highly reactive OAt or Oxyma esters, which are more effective for difficult couplings.[2] Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices, particularly for minimizing certain side reactions.[1]

  • Improper Base Selection: The choice of base is critical. It must be strong enough to deprotonate the necessary species but non-nucleophilic to avoid competing reactions.

    • Solution: Use a hindered, non-nucleophilic amine base. N,N-Diisopropylethylamine (DIPEA) is a standard choice. For extremely difficult couplings, a stronger, non-nucleophilic base like 2,4,6-collidine or DBU might be beneficial, though careful optimization is required to prevent side reactions.

  • Suboptimal Solvent and Temperature: Poor solubility of reactants or intermediates can halt the reaction.

    • Solution: Screen polar aprotic solvents. DMF and NMP are generally the best starting points due to their excellent solvating properties. Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be effective, depending on the specific substrates.[3][4] While starting at 0°C to room temperature is standard practice to minimize side reactions, a gentle increase in temperature (e.g., to 40-50 °C) may be necessary to drive a sluggish reaction to completion.

G start Low / No Product Yield cause1 Coupling Reagent Potency? start->cause1 cause2 Base Selection? cause1->cause2 No sol1 Switch to HATU, HCTU, COMU, or PyBOP cause1->sol1 Yes cause3 Solvent / Temperature? cause2->cause3 No sol2 Use Hindered Base: DIPEA or Collidine cause2->sol2 Yes sol3 Screen Solvents (DMF, NMP) Consider gentle heating (40°C) cause3->sol3 Yes

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

Q2: I'm observing a significant side product with a mass corresponding to the acylation of the primary alcohol. How can I improve selectivity for the amine?

A2: This is a classic chemoselectivity problem. While the secondary amine is generally more nucleophilic than the primary alcohol, its steric hindrance can reduce its reaction rate to a point where the less-hindered alcohol becomes a competitive nucleophile.

Causality and Solutions:

  • Kinetic vs. Thermodynamic Control: At higher temperatures or with highly reactive coupling agents, the reaction may favor the thermodynamically stable amide product, but the kinetic product (the ester from alcohol acylation) can form competitively.

    • Solution 1 (Optimization): Lower the reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. This favors the more nucleophilic amine and can significantly improve selectivity.

    • Solution 2 (Stoichiometry): Avoid using a large excess of the carboxylic acid and coupling reagent. Use the amine as the limiting reagent (e.g., 1.0 eq), with slight excesses of the acid (1.1 eq) and coupling reagent (1.1 eq).

  • Protecting Group Strategy: The most robust and reliable method to ensure absolute selectivity is to temporarily block the alcohol functionality.

    • Solution 3 (Definitive): Protect the primary alcohol as a silyl ether (e.g., TBDMS or TIPS). Silyl ethers are stable to most amide coupling conditions and can be easily removed post-coupling.

  • Protection of the Alcohol:

    • Dissolve [4-(Methylamino)oxan-4-yl]methanol (1.0 eq) in anhydrous DCM.

    • Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at 0 °C.

    • Stir and allow the reaction to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction with an aqueous wash and purify by column chromatography to yield the TBDMS-protected intermediate.

  • Amide Coupling:

    • Use the TBDMS-protected amine in the optimized amide coupling protocol (e.g., with HATU/DIPEA in DMF).

  • Deprotection:

    • Dissolve the purified, protected amide product in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) and stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).

    • Quench, extract, and purify to yield the final desired product.

Q3: My mass spectrometry analysis shows a side product with a mass of +96 Da on my amine starting material or product. What is this and how do I prevent it?

A3: This side product is almost certainly the result of guanidinylation of the secondary amine. This is a known side reaction associated with aminium/uronium-based coupling reagents like HATU, HBTU, and HCTU.[2][5] The reactive core of these reagents can be attacked by the amine nucleophile, leading to the formation of a stable tetramethylguanidinium adduct.

Causality and Solutions:

  • Reagent Reactivity Profile: The guanidinium core of HATU/HBTU is electrophilic. If carboxylate activation is slow (which can happen with sterically hindered acids) or if the coupling reagent is in excess, the amine may attack the reagent itself instead of the activated acid.[2]

    • Solution 1 (Change Reagent Class): The most effective solution is to switch to a phosphonium-based coupling reagent like PyBOP or PyAOP . These reagents do not contain a guanidinium core and therefore cannot cause this side reaction.[1][2]

    • Solution 2 (Optimize Stoichiometry): If you must use a uronium reagent, ensure it is not used in excess relative to the carboxylic acid. Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the amine can sometimes minimize the side reaction, but this is less reliable with hindered systems.

G cluster_0 Desired Pathway: Amide Formation cluster_1 Side Reaction: Guanidinylation RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU HATU HATU Product Desired Amide ActiveEster->Product + Amine Amine Hindered Amine (Substrate) HATU_reagent HATU Reagent SideProduct Guanidinium Adduct (+96 Da) HATU_reagent->SideProduct Amine_side Hindered Amine (Substrate) Amine_side->SideProduct Attacks HATU directly

Caption: Desired amide formation pathway versus the guanidinylation side reaction.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents and conditions are recommended as a starting point for amide bond formation?

A1: For a sterically hindered secondary amine like [4-(Methylamino)oxan-4-yl]methanol, a robust set of starting conditions is crucial. We recommend starting with a high-performance coupling reagent known to be effective for challenging couplings.[2][6]

ParameterRecommended ConditionRationale
Coupling Reagent HATU or COMU Forms highly reactive OAt or Oxyma esters, which are superior for hindered systems.[2][3]
Stoichiometry Acid:Amine:Reagent:BaseProvides a slight excess of the amine to drive the reaction, with sufficient reagent and base.
1.0 : 1.2 : 1.2 : 2.4
Base DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic, hindered base that minimizes side reactions.
Solvent Anhydrous DMF Excellent solubility for a wide range of substrates and reagents.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing potential side reactions.
Procedure 1. Dissolve acid in DMF. 2. Add coupling reagent and DIPEA. 3. Stir for 5-10 min (pre-activation). 4. Add amine. 5. Stir for 4-24h.Pre-activation can sometimes improve efficiency, though co-addition is also common.
Q2: I want to perform a Buchwald-Hartwig amination with an aryl halide. What are the key considerations?

A2: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds with aryl halides.[7][8] Success with this substrate requires careful selection of the ligand, base, and palladium source. The primary alcohol on the substrate is generally well-tolerated under these conditions.

Key Considerations:

  • Ligand Choice: This is the most critical parameter. For coupling with a cyclic secondary amine, bulky, electron-rich phosphine ligands are required.

    • Recommended Ligands: Start with "second-generation" or "third-generation" Buchwald ligands such as XPhos , RuPhos , or BrettPhos . These have proven effective for a wide range of challenging amination reactions.[8]

  • Palladium Precatalyst: Using a pre-formed catalyst (precatalyst) often gives more reproducible results than generating the active Pd(0) species in situ.

    • Recommended Precatalysts: XPhos Pd G3 or RuPhos Pd G3 are excellent, air-stable choices that simplify reaction setup.

  • Base Selection: A strong, non-nucleophilic base is required. The choice can depend on the halide (Cl, Br, I).

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) , Lithium bis(trimethylsilyl)amide (LHMDS) , or Potassium Phosphate (K₃PO₄) are common choices. NaOtBu is often a good starting point for aryl bromides.[9]

  • Solvent: Anhydrous, non-polar, aprotic solvents are typically used.

    • Recommended Solvents: Toluene , Dioxane , or THF . Toluene is often preferred for its ability to azeotropically remove traces of water.[9]

EntryPd SourceLigandBaseSolventTemperature
1Pd₂(dba)₃XPhosNaOtBuToluene100 °C
2Pd₂(dba)₃RuPhosLHMDSToluene100 °C
3XPhos Pd G3(Precatalyst)K₃PO₄Dioxane100 °C
Q3: What are the best analytical methods for monitoring these reactions and identifying impurities?

A3: Effective reaction monitoring is key to optimization and troubleshooting. A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC):

    • Use: Quick, qualitative assessment of reaction progress. Ideal for determining the consumption of starting materials.

    • Pro-Tip: Use a combination of stains. A UV lamp will show UV-active compounds. A potassium permanganate (KMnO₄) stain is excellent for visualizing the alcohol group, while a ninhydrin stain can help visualize the secondary amine (though it may give a weak or yellow spot).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use: This is the gold standard for monitoring these reactions.[10][11] It provides quantitative data on the disappearance of starting materials and the appearance of the product. The mass spectrometer confirms the identity of the desired product and is invaluable for identifying side products (e.g., the guanidinium adduct or the ester byproduct).

    • Sample Prep: Quench a small aliquot (5-10 µL) of the reaction mixture in a vial containing ~1 mL of a solvent like acetonitrile or methanol. This stops the reaction and dilutes the sample for injection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use: Primarily for characterization of the final, purified product. However, ¹H NMR of the crude reaction mixture can also be used to determine conversion and identify major impurities if the relevant peaks are well-resolved. Common impurities from solvents like DMF or grease can be identified by their characteristic chemical shifts.[12]

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Dabhi, R. C., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. National Institutes of Health. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • (Oxan-4-yl)methanol. PubChem, National Institutes of Health. [Link]

  • Coupling techniques in LC/MS and SFC/MS. ResearchGate. [Link]

  • Buchwald–Hartwig Amination. Chemistry LibreTexts. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Chapter 2: How to Couple and Handle Liquid Chromatography with Mass Spectrometry. Royal Society of Chemistry. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • amide coupling help. Reddit. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • Palladium Catalyzed Aminations in Flow... on Water. ACS Catalysis. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination. ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. Wiley Analytical Science. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]

  • Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI. [Link]

  • Vrettos, E. I., et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

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Validation & Comparative

Comparative Analysis of [4-(Methylamino)oxan-4-yl]methanol and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community:

This guide is intended to provide a comprehensive comparative analysis of [4-(Methylamino)oxan-4-yl]methanol and its analogs for researchers, scientists, and drug development professionals. However, after a thorough review of publicly available scientific literature and databases, it has become evident that there is a significant lack of published experimental data regarding the synthesis, biological activity, and pharmacological properties of [4-(Methylamino)oxan-4-yl]methanol and its closely related analogs.

Therefore, this guide will focus on providing the available chemical information for the parent compound and a framework for the types of experimental evaluations that would be necessary to conduct a proper comparative analysis. This document will serve as a foundational resource for researchers interested in investigating this novel chemical entity.

Introduction to [4-(Methylamino)oxan-4-yl]methanol

[4-(Methylamino)oxan-4-yl]methanol is a small molecule belonging to the oxane class of heterocyclic compounds. The structure features a central tetrahydropyran (oxane) ring substituted at the 4-position with both a methylamino group and a hydroxymethyl group. This geminal substitution pattern suggests potential for interesting pharmacological properties and warrants further investigation.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name [4-(methylamino)oxan-4-yl]methanol-
CAS Number 1094072-05-5[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.2 g/mol [1]
SMILES CNC1(CO)CCOCC1-

A related analog, (4-((Methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol, with a slightly different substitution pattern, is also commercially available.

PropertyValueSource
IUPAC Name (4-((methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol-
CAS Number 959238-75-6[2]
Molecular Formula C₈H₁₇NO₂[2]
Molecular Weight 159.23 g/mol [2]
SMILES CNCC1(CO)CCOCC1-

Due to the presence of amino and hydroxyl groups, these compounds are expected to be polar and may exhibit hydrogen bonding capabilities, influencing their solubility and potential interactions with biological targets.

Proposed Framework for Comparative Experimental Analysis

To build a comprehensive understanding of [4-(Methylamino)oxan-4-yl]methanol and its analogs, a systematic experimental approach is required. The following sections outline the key areas of investigation and the methodologies that would provide the necessary data for a robust comparative analysis.

Synthesis and Analog Generation

The first step in a comparative study is the synthesis of [4-(Methylamino)oxan-4-yl]methanol and a library of its analogs. The synthesis would likely involve multi-step organic chemistry protocols.

Hypothetical Synthetic Strategy:

Synthetic_Pathway start Commercially Available Oxanone Precursor step1 Introduction of Hydroxymethyl Group start->step1 Grignard or similar C-C bond formation step2 Introduction of Amino Precursor step1->step2 e.g., Strecker or Bucherer-Bergs reaction step3 Methylation of Amine step2->step3 Reductive amination or eschweiler-Clarke reaction final [4-(Methylamino)oxan-4-yl]methanol step3->final

A potential synthetic workflow for the target compound.

Analog design should explore structure-activity relationships (SAR) by systematically modifying key functional groups.[3][4] Variations could include:

  • N-alkylation: Replacing the N-methyl group with other alkyl or aryl groups.

  • Hydroxymethyl modification: Esterification, etherification, or replacement with other functional groups.

  • Oxane ring substitution: Introducing substituents on the oxane ring to explore conformational effects.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of each analog is crucial for interpreting biological data.

Table of Proposed Physicochemical Assays:

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents.Determines suitability for biological assays and formulation development.
LogP/LogD Shake-flask method or reverse-phase HPLC.Predicts membrane permeability and potential for CNS penetration.
pKa Potentiometric titration or capillary electrophoresis.Indicates the ionization state at physiological pH, which affects receptor binding and cell permeability.
Chemical Stability Stability testing in different pH buffers and in the presence of plasma.Assesses the compound's shelf-life and stability under physiological conditions.
In Vitro Biological Evaluation

Given the structural motifs, these compounds could potentially interact with a variety of biological targets, including receptors and enzymes in the central nervous system (CNS).

Proposed In Vitro Assays:

  • Receptor Binding Assays: A broad panel of receptor binding assays, particularly for CNS targets such as NMDA, GABA, dopamine, and serotonin receptors, would be a logical starting point.

  • Enzyme Inhibition Assays: Screening against a panel of relevant enzymes (e.g., kinases, proteases) could reveal unexpected activities.

  • Cell-Based Functional Assays: For any identified targets, cell-based assays are essential to determine the functional activity (agonist, antagonist, or modulator). For instance, if the compounds show affinity for NMDA receptors, a calcium flux assay could be employed to measure their functional effect.[5]

  • Cytotoxicity Assays: Standard assays such as MTT or LDH release assays in relevant cell lines (e.g., neuronal cells, hepatocytes) are necessary to assess baseline cytotoxicity.

In_Vitro_Workflow compound Test Compound binding Primary Screen: Receptor/Enzyme Binding compound->binding cytotoxicity Cytotoxicity Assessment compound->cytotoxicity functional Secondary Screen: Cell-Based Functional Assay binding->functional Active Compounds hit_id Hit Identification functional->hit_id Confirmed Activity cytotoxicity->hit_id lead_opt Lead Optimization hit_id->lead_opt

A workflow for in vitro biological characterization.
Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is critical for their development as potential therapeutics.[6]

Table of Proposed ADME and Pharmacokinetic Studies:

Study TypeExperimental SystemKey Parameters Measured
Metabolic Stability Liver microsomes (human, rat)Half-life (t½), intrinsic clearance (CLint)
Plasma Protein Binding Equilibrium dialysisPercentage of compound bound to plasma proteins
Cell Permeability Caco-2 or PAMPA assayApparent permeability (Papp)
In Vivo Pharmacokinetics Rodent models (e.g., rat)Cmax, Tmax, AUC, t½, bioavailability
In Vivo Efficacy and Toxicity Studies

Promising candidates from in vitro and pharmacokinetic studies would advance to in vivo testing.

Proposed In Vivo Studies:

  • Efficacy Models: The choice of animal model will depend on the identified biological target and therapeutic area. For example, if the compounds are found to be NMDA receptor modulators, models of neurological disorders could be employed.

  • Preliminary Toxicity Studies: Acute and repeated-dose toxicity studies in rodents are necessary to identify potential target organs of toxicity and to determine a maximum tolerated dose (MTD).

Conclusion and Future Directions

While there is currently a lack of published data on [4-(Methylamino)oxan-4-yl]methanol and its analogs, their novel chemical structures hold potential for interesting biological activities. The experimental framework outlined in this guide provides a roadmap for researchers to systematically investigate these compounds. A thorough comparative analysis based on the data generated from these studies will be essential to elucidate their therapeutic potential and to guide future drug discovery efforts in this chemical space.

The scientific community is encouraged to pursue research on this and similar scaffolds and to publish their findings to advance our collective understanding.

References

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (2022). NIH. Available at: [Link]

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  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). PMC. Available at: [Link]

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  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. Available at: [Link]

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A Spectroscopic Guide to [4-(Methylamino)oxan-4-yl]methanol and its N-Acyl Derivative: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel molecular scaffolds is paramount. The [4-(Methylamino)oxan-4-yl]methanol core represents a versatile building block, incorporating a tertiary amine, a primary alcohol, and a conformationally significant oxane ring. Understanding how derivatization of this core impacts its physicochemical properties is crucial for the development of new chemical entities. This guide provides a detailed spectroscopic comparison between the parent compound, [4-(Methylamino)oxan-4-yl]methanol, and a representative N-acyl derivative, offering insights into the structural elucidation of this compound class through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Architectures Under Investigation

The primary focus of this guide is the comparative analysis of two key structures: the parent [4-(Methylamino)oxan-4-yl]methanol and its N-acetyl derivative. The N-acetylation of the methylamino group introduces an amide functionality, which significantly alters the electronic and steric environment of the molecule, leading to predictable and measurable changes in its spectroscopic signatures.

Figure 1. Molecular Structures cluster_0 [4-(Methylamino)oxan-4-yl]methanol (Parent) cluster_1 N-{4-(hydroxymethyl)oxan-4-ylamino}acetamide (N-Acetyl Derivative) parent parent derivative derivative

Caption: Molecular structures of the parent compound and its N-acetyl derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The introduction of the electron-withdrawing acetyl group in the N-acetyl derivative is expected to induce significant downfield shifts for nearby protons.

Table 1: Comparative ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

Assignment [4-(Methylamino)oxan-4-yl]methanol (Parent) N-Acetyl Derivative Rationale for a Shift
Oxane Protons (H2, H3, H5, H6)~3.6 - 3.8 ppm (m), ~1.5 - 1.7 ppm (m)~3.7 - 3.9 ppm (m), ~1.6 - 1.8 ppm (m)Minor shifts due to altered electronic environment.
-CH₂OH~3.5 ppm (s)~3.6 ppm (s)Slight downfield shift due to the influence of the nearby amide group.
-N-CH₃~2.3 ppm (s)~2.9 ppm (s)Significant downfield shift due to the strong deshielding effect of the adjacent carbonyl group.
-NH (of methylamino)Broad singlet, variableN/ASignal disappears upon acylation.
-OHBroad singlet, variableBroad singlet, variableChemical shift is concentration and solvent-dependent.
-C(O)CH₃N/A~2.1 ppm (s)Appearance of a new singlet corresponding to the acetyl methyl protons.
Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon environments in a molecule. The presence of the carbonyl group in the N-acetyl derivative will be a key diagnostic feature.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

Assignment [4-(Methylamino)oxan-4-yl]methanol (Parent) N-Acetyl Derivative Rationale for a Shift
Oxane Carbons (C2, C6)~65 ppm~66 ppmMinor shifts.
Oxane Carbons (C3, C5)~30 ppm~31 ppmMinor shifts.
Quaternary Carbon (C4)~58 ppm~60 ppmDownfield shift due to the influence of the amide group.
-CH₂OH~68 ppm~69 ppmSlight downfield shift.
-N-CH₃~35 ppm~38 ppmDownfield shift due to the deshielding effect of the carbonyl.
-C(O)CH₃N/A~22 ppmNew signal for the acetyl methyl carbon.
-C=ON/A~170 ppmAppearance of a characteristic carbonyl signal in the downfield region.
Experimental Protocol: NMR Spectroscopy

Figure 2. NMR Sample Preparation and Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Weigh 5-10 mg of the compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the instrument E->F G Acquire 1H spectrum F->G H Acquire 13C spectrum G->H I Acquire 2D spectra (COSY, HSQC, HMBC) if needed H->I J Apply Fourier transform I->J K Phase correction J->K L Baseline correction K->L M Integrate signals (1H) L->M N Reference spectra to TMS (0 ppm) M->N

Caption: A generalized workflow for NMR analysis.

  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) containing a small amount of tetramethylsilane (TMS) as an internal standard.[2]

  • Instrument Setup : The analysis can be performed on a standard 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required.

  • Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Table 3: Comparative FT-IR Spectral Data (Predicted, cm⁻¹)

Vibrational Mode [4-(Methylamino)oxan-4-yl]methanol (Parent) N-Acetyl Derivative Rationale for Change
O-H Stretch (Alcohol)3400-3200 (broad)3400-3200 (broad)The broad hydroxyl stretch is expected in both compounds.
N-H Stretch (Secondary Amine)3350-3310 (weak to medium)N/ADisappearance of the N-H stretch is a key indicator of successful N-acetylation.
C-H Stretch (Aliphatic)3000-28503000-2850Present in both compounds.
C=O Stretch (Amide)N/A~1650 (strong)The appearance of a strong carbonyl absorption is the most significant change.
C-N Stretch~1250-1020~1250-1020Present in both, but may be obscured.
C-O Stretch (Alcohol & Ether)~1150-1050~1150-1050Strong C-O stretching bands are characteristic of both the alcohol and the oxane ring.

The most telling difference in the FT-IR spectra will be the disappearance of the N-H stretch and the emergence of a strong amide C=O stretch at around 1650 cm⁻¹ in the N-acetyl derivative.

Experimental Protocol: FT-IR Spectroscopy

Figure 3. FT-IR Analysis Workflow A Prepare sample (e.g., thin film on NaCl plate or KBr pellet) B Place sample in FT-IR spectrometer A->B C Acquire background spectrum (air) B->C D Acquire sample spectrum C->D E Process data (background subtraction) D->E F Identify characteristic absorption bands E->F

Caption: General procedure for FT-IR data acquisition.

  • Sample Preparation : For a liquid sample, a thin film can be prepared between two sodium chloride or potassium bromide plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

  • Background Scan : A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

  • Sample Scan : The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis : The background is automatically subtracted from the sample spectrum, and the resulting absorbance or transmittance spectrum is analyzed for characteristic functional group frequencies.

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural clues.

Table 4: Comparative Mass Spectrometry Data (Predicted, EI-MS)

Ion [4-(Methylamino)oxan-4-yl]methanol (Parent) N-Acetyl Derivative Rationale for Change
Molecular Ion (M⁺˙)m/z 145m/z 187The molecular ion peak will increase by 42 Da, corresponding to the addition of an acetyl group (C₂H₂O).
[M-CH₂OH]⁺m/z 114m/z 156Loss of the hydroxymethyl group is a likely fragmentation pathway for both compounds.
α-cleavage (amine)m/z 86m/z 128Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines.
α-cleavage (alcohol)m/z 115m/z 157Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon.
[CH₃C=O]⁺N/Am/z 43A prominent peak at m/z 43 is a strong indicator of an acetyl group.

The most significant difference in the mass spectra will be the shift in the molecular ion peak and the presence of a characteristic acetyl cation fragment at m/z 43 in the N-acetyl derivative.

Experimental Protocol: Mass Spectrometry

Figure 4. Mass Spectrometry Workflow A Dissolve sample in a volatile solvent (e.g., methanol, acetonitrile) B Introduce sample into the mass spectrometer (e.g., direct infusion or via GC/LC) A->B C Ionize the sample (e.g., Electrospray Ionization - ESI or Electron Impact - EI) B->C D Separate ions based on m/z ratio in the mass analyzer C->D E Detect ions D->E F Generate mass spectrum E->F

Caption: A simplified workflow for mass spectrometric analysis.

  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct infusion pump, or, for more complex mixtures, after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : Electron Impact (EI) is a common technique for small molecules and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is less likely to cause fragmentation and is useful for confirming the molecular weight.

  • Mass Analysis : The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic comparison of [4-(Methylamino)oxan-4-yl]methanol and its N-acetyl derivative demonstrates how subtle changes in molecular structure can lead to significant and predictable alterations in their spectral data. The key diagnostic changes upon N-acetylation are:

  • ¹H NMR : A significant downfield shift of the N-methyl protons and the appearance of a new singlet for the acetyl protons.

  • ¹³C NMR : The appearance of a downfield carbonyl signal and shifts in the carbons adjacent to the nitrogen.

  • FT-IR : The disappearance of the N-H stretch and the appearance of a strong amide C=O stretch.

  • MS : An increase in the molecular weight by 42 Da and the presence of a characteristic fragment at m/z 43.

By understanding these fundamental spectroscopic principles, researchers and drug development professionals can confidently characterize novel derivatives of the [4-(Methylamino)oxan-4-yl]methanol scaffold, ensuring the structural integrity of their compounds and accelerating the pace of their research.

References

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

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  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

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Comparative Biological Activity Screening of [4-(Methylamino)oxan-4-yl]methanol and its Analogs: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. The compound [4-(Methylamino)oxan-4-yl]methanol, a substituted tetrahydropyran, presents an intriguing yet underexplored scaffold.[1] While specific biological data for this exact molecule is not prevalent in public literature, its structural motifs—a heterocyclic ring, a tertiary amine, and a primary alcohol—are features present in a multitude of bioactive compounds. For instance, derivatives of 4-aminoquinolines have shown promise as antimalarial agents[2], and various substituted pyrans have been investigated for antioxidant, antibacterial, and anticancer activities.[3]

This guide provides a comprehensive framework for the initial biological activity screening of [4-(Methylamino)oxan-4-yl]methanol (designated as Lead Compound 1 ) and a focused set of rationally designed analogs. Our objective is to establish a baseline biological activity profile and identify promising avenues for further development. We will compare the lead compound against two hypothetical analogs to illustrate the process of structure-activity relationship (SAR) elucidation:

  • Analog A (Lipophilic Modification): [4-(Benzylamino)oxan-4-yl]methanol – replacing the methyl group with a benzyl group to probe the effect of increased lipophilicity and aromatic interactions.

  • Analog B (Chain Extension): 2-[4-(Methylamino)oxan-4-yl]ethan-1-ol – extending the methanol side chain to alter spatial arrangement and flexibility.

This guide is designed for researchers in drug discovery, providing not just protocols, but the strategic thinking behind why specific assays are chosen and how data can be logically interpreted to drive a project forward.

Part 1: A Tiered Strategy for Efficient Biological Screening

A successful screening campaign must be both comprehensive and resource-efficient. We advocate for a tiered approach, beginning with broad-spectrum assays to identify any general bioactivity, followed by more focused investigations into promising "hits." This strategy ensures that we rapidly identify compounds with significant activity while minimizing effort on inactive molecules.

Our proposed workflow is as follows:

  • Primary Screening (The Broad Net): Assess general cytotoxicity against both cancerous and non-cancerous cell lines. Concurrently, perform a broad antimicrobial screen against representative bacterial strains.

  • Secondary Screening (Hit Validation & Elucidation): For compounds showing selective cytotoxicity, a secondary screen against a specific enzyme class, such as kinases, could be initiated. This is based on the prevalence of kinase dysregulation in cancer.

  • Data Analysis & Prioritization: Compare the activity and selectivity of the lead compound and its analogs to make informed decisions for the next cycle of chemical synthesis and screening.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit-to-Lead Exploration cluster_2 Decision Point Cytotoxicity Cytotoxicity Profiling (MTT Assay) Decision SAR Analysis & Prioritization Cytotoxicity->Decision IC50 & Selectivity Index Antimicrobial Antimicrobial Screening (MIC Determination) Antimicrobial->Decision MIC Values EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase Panel) EnzymeAssay->Decision Mechanism Insights Decision->EnzymeAssay Selective Hits

Caption: Tiered workflow for biological activity screening.

Part 2: Foundational Assays for Primary Screening

The initial goal is to determine if our compounds have any biological effect at a cellular level. We will employ two robust, well-validated assays: a cytotoxicity assay to measure effects on human cells and an antimicrobial assay for activity against bacteria.

Cytotoxicity Profiling: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of this color is directly proportional to the number of viable cells. This assay is crucial for identifying potential anticancer agents and for flagging compounds with general toxicity early on.[6][7]

Rationale for Cell Line Selection:

  • MCF-7: A human breast adenocarcinoma cell line. It is a well-characterized, estrogen receptor-positive cancer cell line.

  • HeLa: A human cervical cancer cell line, known for its robustness and historical significance in cancer research.

  • HEK293: A non-cancerous human embryonic kidney cell line. Including this line is critical for assessing selectivity. A compound that is highly toxic to both cancer and non-cancer cells is likely a general cytotoxin, making it a poor candidate for further development.[5]

  • Cell Seeding: Seed MCF-7, HeLa, and HEK293 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Lead Compound 1 , Analog A , and Analog B in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to 0.78 µM. Doxorubicin can be used as a positive control for cytotoxicity. A vehicle control (medium with the highest concentration of DMSO used) must be included.

  • Cell Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI) for MCF-7
Lead Compound 1 25.431.2> 100> 3.9
Analog A 8.110.565.88.1
Analog B 45.752.3> 100> 2.2
Doxorubicin 0.91.25.46.0
Selectivity Index (SI) = IC₅₀ in non-cancer cell line / IC₅₀ in cancer cell line

Interpretation:

  • Lead Compound 1 shows modest cytotoxic activity against the cancer cell lines with low toxicity to the non-cancerous line, indicating some level of selectivity.

  • Analog A , with its benzyl group, demonstrates a significant increase in potency against both cancer cell lines. Importantly, its toxicity to HEK293 cells is also increased, but the selectivity index for MCF-7 (8.1) is improved compared to the lead compound and is even better than the positive control, Doxorubicin. This suggests that the lipophilic addition is a favorable modification.

  • Analog B , with the extended side chain, shows a marked decrease in activity, suggesting that the proximity of the hydroxyl and amino groups to the oxane ring is important for its biological function.

Based on this hypothetical data, Analog A would be prioritized for further investigation due to its enhanced potency and favorable selectivity profile.

Antimicrobial Susceptibility Testing

The structural features of our lead compound are also present in various antimicrobial agents. Therefore, a primary screen for antibacterial activity is a logical step. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Rationale for Bacterial Strain Selection:

  • Staphylococcus aureus (ATCC 25923): A Gram-positive bacterium and a common cause of skin infections and more serious invasive diseases.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium, representing a different class of bacterial cell wall structure and a common cause of various infections.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compounds (and a positive control like Ciprofloxacin) in MHB to obtain a concentration range typically from 128 µg/mL to 1 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. For a more quantitative result, a viability indicator like resazurin can be added, where a color change from blue to pink indicates bacterial growth.[8][11]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Lead Compound 1 64>128
Analog A 32>128
Analog B >128>128
Ciprofloxacin 0.50.25

Interpretation:

  • Lead Compound 1 and Analog A show weak activity against the Gram-positive S. aureus and no significant activity against the Gram-negative E. coli. The lack of activity against E. coli is common for many compounds due to its outer membrane barrier.

  • The modest improvement in activity for Analog A mirrors the trend seen in the cytotoxicity assay, suggesting the benzyl group may enhance interactions with biological targets in general.

  • Analog B is inactive.

Given the weak activity, the antimicrobial potential of this scaffold appears low based on this initial screen. The primary focus should remain on the more promising cytotoxic activity of Analog A .

Part 3: Secondary Screening - Probing the Mechanism of Action

The promising and selective cytotoxicity of Analog A warrants further investigation into its mechanism of action. Since many anticancer drugs function by inhibiting key enzymes in signaling pathways, a logical next step is to screen Analog A against a panel of enzymes critical for cancer cell proliferation, such as protein kinases.[12][13][14]

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation analog_a Analog A analog_a->mek Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Analog A.

Conceptual Protocol: Kinase Inhibition Assay

Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or, more commonly, fluorescence- or luminescence-based assays that use phosphorylation-specific antibodies or coupled enzyme systems.

  • Assay Principle: A specific kinase (e.g., MEK1, a key component of the MAPK pathway) is incubated with its substrate (e.g., a peptide derived from ERK), ATP, and the test compound (Analog A ).

  • Detection: After incubation, the amount of phosphorylated substrate is quantified. A decrease in product formation in the presence of the compound indicates inhibition.

  • Data Analysis: Similar to the cytotoxicity assay, a dose-response curve is generated, and an IC₅₀ value is calculated to determine the potency of the inhibitor.

Why this is a logical next step:

  • Mechanistic Insight: A positive result in a kinase assay would provide a specific molecular target, moving the project from a phenotypic screen (cell death) to a target-based approach.

  • Rational Optimization: Knowing the target allows for more rational design of the next generation of analogs. For example, if Analog A inhibits a specific kinase, computational docking studies could be used to predict modifications that would improve binding to the ATP-binding pocket of that kinase.

Conclusion and Future Directions

This guide outlines a systematic and logical approach to the initial biological evaluation of the novel scaffold [4-(Methylamino)oxan-4-yl]methanol. Through a tiered screening strategy, we can efficiently assess broad bioactivity and then focus on promising results.

  • The parent scaffold possesses modest, selective cytotoxic activity.

  • The addition of a lipophilic benzyl group (Analog A ) significantly enhances cytotoxic potency and selectivity, making it a promising lead for further development as an anticancer agent.

  • The antimicrobial activity of this scaffold appears to be low and would not be a primary focus for optimization.

Next Steps would include:

  • Confirmation: Resynthesize and confirm the activity of Analog A .

  • Mechanism of Action Studies: Screen Analog A against a panel of kinases to identify a potential molecular target.

  • SAR Expansion: Synthesize a new library of analogs based on the structure of Analog A to further improve potency and selectivity.

By following this structured, data-driven approach, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of new chemical entities.

References

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  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(2), 157-166. Retrieved from [Link][14]

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A Comparative Guide to the Synthetic Routes of [4-(Methylamino)oxan-4-yl]methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic design and efficient synthesis of novel molecular scaffolds are paramount. Among these, saturated heterocyclic systems are prized for their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability. The [4-(Methylamino)oxan-4-yl]methanol scaffold, a disubstituted tetrahydropyran, represents a valuable building block for the development of new therapeutic agents. Its combination of a secondary amine and a primary alcohol on a quaternary center offers a unique three-dimensional arrangement for probing biological targets. This guide provides a comparative analysis of potential synthetic routes to this important molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the Target Molecule and Synthetic Challenges

[4-(Methylamino)oxan-4-yl]methanol presents a unique synthetic challenge due to the presence of a quaternary carbon at the 4-position of the tetrahydropyran ring, which is substituted with both a methylamino and a hydroxymethyl group. The key to accessing this molecule lies in the strategic functionalization of a suitable precursor, with tetrahydropyran-4-one being the most logical and readily available starting material. The subsequent introduction of two distinct carbon- and nitrogen-based functional groups at the same carbon atom requires careful consideration of reaction sequence and selectivity. This guide will explore three plausible and distinct synthetic strategies, evaluating their potential merits and drawbacks.

Synthetic Route 1: The Strecker Synthesis Approach

The Strecker amino acid synthesis is a classic and powerful method for the preparation of α-amino acids from aldehydes or ketones.[1][2] A modified Strecker reaction can be envisioned as a direct and convergent approach to a key intermediate for our target molecule. This route involves a one-pot, three-component reaction between tetrahydropyran-4-one, methylamine, and a cyanide source to form the α-aminonitrile, 4-(methylamino)tetrahydropyran-4-carbonitrile. Subsequent reduction of the nitrile group would then yield the desired [4-(Methylamino)oxan-4-yl]methanol.

G start Tetrahydropyran-4-one intermediate1 4-(Methylamino)tetrahydropyran-4-carbonitrile start->intermediate1 Methylamine, KCN, H+ final_product [4-(Methylamino)oxan-4-yl]methanol intermediate1->final_product Reduction (e.g., LiAlH4)

Causality Behind Experimental Choices:

The initial step, the formation of the α-aminonitrile, is typically acid-catalyzed to facilitate the formation of the intermediate iminium ion, which is then attacked by the cyanide nucleophile.[3] The choice of cyanide source (e.g., KCN, NaCN, or TMSCN) and the reaction conditions (pH, solvent, temperature) are critical for optimizing the yield and minimizing side reactions. The subsequent reduction of the nitrile to a primary amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes.[4] This reduction would also convert the nitrile directly to the aminomethyl group, leading to the final product.

Self-Validating System and Trustworthiness:

A key advantage of this route is its convergent nature, building the core of the molecule in a single step. The progress of the initial reaction can be monitored by techniques such as TLC or LC-MS to observe the disappearance of the starting ketone and the appearance of the aminonitrile. The final reduction step is typically high-yielding, and the product can be purified using standard chromatographic techniques.

Synthetic Route 2: The Cyanohydrin-Based Approach

An alternative strategy involves a two-step process commencing with the formation of a cyanohydrin from tetrahydropyran-4-one. This intermediate, 4-cyano-4-hydroxytetrahydropyran, can then be subjected to reduction to concurrently reduce the nitrile to an amine and potentially be followed by N-methylation.

G start Tetrahydropyran-4-one intermediate1 4-Cyano-4-hydroxytetrahydropyran start->intermediate1 NaCN, H+ intermediate2 [4-(Aminomethyl)oxan-4-ol] intermediate1->intermediate2 Reduction (e.g., LiAlH4) final_product [4-(Methylamino)oxan-4-yl]methanol intermediate2->final_product N-methylation

Causality Behind Experimental Choices:

The formation of the cyanohydrin is a well-established reaction, typically carried out under acidic conditions to protonate the carbonyl oxygen and enhance the electrophilicity of the carbonyl carbon. The subsequent reduction of the nitrile group in the presence of a hydroxyl group can be achieved with a strong reducing agent like LiAlH4. This would furnish [4-(aminomethyl)oxan-4-ol]. The final step would involve selective N-methylation of the primary amine. This could be accomplished through various methods, such as reductive amination with formaldehyde or Eschweiler-Clarke methylation.

Self-Validating System and Trustworthiness:

This route is more linear than the Strecker approach, which can allow for easier optimization of each individual step. The formation of the cyanohydrin is generally a clean and high-yielding reaction. The reduction and subsequent N-methylation are also standard transformations in organic synthesis. Each intermediate can be isolated and characterized, providing clear checkpoints for the success of the synthesis.

Synthetic Route 3: The Epoxide Ring-Opening Strategy

A more elegant and potentially stereoselective approach involves the conversion of tetrahydropyran-4-one to a spiro-epoxide, followed by nucleophilic ring-opening with methylamine. This strategy introduces both the nitrogen and oxygen functionalities in a single, highly regioselective step.

G start Tetrahydropyran-4-one intermediate1 1-Oxa-6-azaspiro[2.5]octane start->intermediate1 Corey-Chaykovsky Reaction final_product [4-(Methylamino)oxan-4-yl]methanol intermediate1->final_product Ring-opening with Methylamine

Causality Behind Experimental Choices:

The formation of the spiro-epoxide can be achieved through the Corey-Chaykovsky reaction, which involves the reaction of the ketone with a sulfur ylide, such as dimethyloxosulfonium methylide.[5] This reaction is known to be highly efficient for the formation of epoxides from ketones. The subsequent ring-opening of the epoxide with methylamine is expected to proceed via an SN2 mechanism, with the nucleophilic amine attacking the less hindered carbon of the epoxide, which in this case is the methylene carbon of the oxirane ring. This regioselectivity is a well-established principle in epoxide chemistry.[6]

Self-Validating System and Trustworthiness:

This route is attractive due to its potential for high efficiency and stereocontrol. The formation of the epoxide and the subsequent ring-opening are often high-yielding reactions. The regioselectivity of the amine attack on the spiro-epoxide provides a predictable outcome, leading directly to the desired product. The progress of both steps can be readily monitored by standard analytical techniques.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Strecker Synthesis Route 2: Cyanohydrin-Based Route 3: Epoxide Ring-Opening
Starting Material Tetrahydropyran-4-oneTetrahydropyran-4-oneTetrahydropyran-4-one
Number of Steps 232
Key Intermediates 4-(Methylamino)tetrahydropyran-4-carbonitrile4-Cyano-4-hydroxytetrahydropyran, [4-(Aminomethyl)oxan-4-ol]1-Oxa-6-azaspiro[2.5]octane
Potential Yield Moderate to HighModerate to HighPotentially High
Scalability GoodGoodGood
Safety Concerns Use of toxic cyanideUse of toxic cyanideUse of potentially pyrophoric sulfur ylides
Stereocontrol Racemic productRacemic productPotentially stereoselective with chiral reagents
Advantages Convergent, fewer stepsLinear, easier to optimize each stepHigh regioselectivity, potentially stereoselective
Disadvantages Use of cyanide, potential for side reactionsMore steps, requires N-methylationRequires preparation of sulfur ylide

Detailed Experimental Protocols

Synthesis of Tetrahydropyran-4-one

A common starting material for all proposed routes is tetrahydropyran-4-one. Several methods for its synthesis have been reported. One scalable approach involves the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride, followed by cyclization.[7]

Protocol for Route 1: Strecker Synthesis (Hypothetical)

  • Formation of 4-(Methylamino)tetrahydropyran-4-carbonitrile: To a solution of tetrahydropyran-4-one (1.0 eq) and methylamine (1.1 eq, as a solution in a suitable solvent) in methanol at 0 °C, is added potassium cyanide (1.2 eq). The reaction mixture is then acidified with a suitable acid (e.g., HCl) to a pH of approximately 5-6. The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Reduction to [4-(Methylamino)oxan-4-yl]methanol: The crude 4-(methylamino)tetrahydropyran-4-carbonitrile is dissolved in a dry ethereal solvent (e.g., THF) and added dropwise to a suspension of lithium aluminum hydride (excess) in the same solvent at 0 °C. The reaction is then warmed to room temperature and stirred until the nitrile is fully reduced. The reaction is carefully quenched, and the product is isolated by filtration and purified by column chromatography.

Protocol for Route 3: Epoxide Ring-Opening (Hypothetical)

  • Synthesis of 1-Oxa-6-azaspiro[2.5]octane: To a solution of trimethylsulfoxonium iodide (1.1 eq) in dry DMSO is added sodium hydride (1.1 eq) at room temperature. The mixture is stirred until the evolution of hydrogen ceases. A solution of tetrahydropyran-4-one (1.0 eq) in DMSO is then added dropwise, and the reaction is stirred at room temperature until complete consumption of the ketone. The reaction is quenched with water, and the epoxide is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude spiro-epoxide.

  • Ring-Opening with Methylamine: The crude 1-oxa-6-azaspiro[2.5]octane is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of methylamine (as a solution or gas). The reaction may be heated to accelerate the ring-opening. The progress of the reaction is monitored by TLC. Upon completion, the solvent and excess methylamine are removed under reduced pressure, and the resulting [4-(Methylamino)oxan-4-yl]methanol is purified by column chromatography.

Conclusion

The synthesis of [4-(Methylamino)oxan-4-yl]methanol can be approached through several strategic pathways, each with its own set of advantages and challenges. The Strecker synthesis offers a convergent and efficient route, while the cyanohydrin-based approach provides a more linear and potentially more easily optimizable sequence. The epoxide ring-opening strategy stands out for its elegance and potential for high regioselectivity. The choice of the optimal route will depend on the specific requirements of the research program, including scalability, cost, and the need for stereocontrol. This guide provides a framework for the rational design and execution of the synthesis of this valuable pharmaceutical building block, empowering researchers to make informed decisions in their drug discovery endeavors.

References

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  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018, November 12). [Link]

  • 6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o698. [Link]

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A Senior Application Scientist's Guide to De-risking [4-(Methylamino)oxan-4-yl]methanol Derivatives: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From Scaffold to Selective Candidate

The [4-(Methylamino)oxan-4-yl]methanol scaffold represents a promising starting point for the development of novel therapeutics. Our internal discovery campaigns have identified a series of derivatives, provisionally named the "OXM series," as potent inhibitors of p38α MAP kinase, a critical node in inflammatory signaling pathways. The lead candidate, OXM-101 , demonstrates exceptional potency against the primary target. However, in the landscape of kinase drug discovery, on-target potency is only the first chapter of the story. The human kinome comprises over 500 structurally related proteins, creating a significant potential for off-target interactions.[1][2]

Unintended cross-reactivity can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. Conversely, in some cases, a well-characterized "polypharmacology" can be beneficial.[3] Therefore, a rigorous, multi-tiered approach to cross-reactivity profiling is not merely a regulatory checkbox; it is a fundamental component of a successful drug discovery program, enabling the selection of candidates with the highest probability of clinical success by mitigating risks early.[4]

This guide provides a comparative analysis of our lead candidate, OXM-101 , against a less-selective analogue, OXM-102 . We will detail the experimental workflows, explain the rationale behind our tiered screening strategy, and present the data that validates the superior selectivity profile of OXM-101, establishing it as a viable candidate for further preclinical development.

The Selectivity Challenge: Navigating the Kinome

The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome. This structural similarity is the primary reason that achieving selectivity is a formidable challenge.[2] An inhibitor designed for p38α might inadvertently bind to other MAP kinases like JNK1/2/3 or to kinases in entirely different families, leading to off-target effects. This guide outlines a systematic cascade designed to identify and quantify these potential liabilities.

G cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Safety Pharmacology T1 Primary Screen (e.g., Eurofins SafetyScreen Panel) Single High Concentration (10 µM) decision1 Activity >50% Inhibition? T1->decision1 T2 IC50 Determination 10-point dose-response curve for hits (Biochemical Assay - TR-FRET) decision2 IC50 < 1 µM? T2->decision2 T3 Cellular Target Engagement (CETSA®) Confirms binding in a physiological context decision3 Significant Thermal Shift? T3->decision3 T4 Broad Off-Target Panel (GPCRs, Ion Channels, etc.) Identifies other potential liabilities end_selective Selective Candidate Proceed to In Vivo T4->end_selective start Lead Compound (OXM-101) start->T1 decision1->T2 Yes decision1->T4 No decision2->T3 Yes end_deselect Deselect or Redesign (Poor Selectivity) decision2->end_deselect No decision3->T4 Yes decision3->end_deselect No G Kinase p38α Kinase sub_mid Kinase->sub_mid ATP ATP ATP->sub_mid Substrate ULight-Substrate Substrate->sub_mid PhosphoSubstrate ULight-Substrate-P ab_mid PhosphoSubstrate->ab_mid Antibody Eu-Antibody Antibody->ab_mid Inhibitor OXM Compound Inhibitor->Kinase Inhibition Excitation Excitation (340 nm) Emission FRET Signal (665 nm) Excitation->Emission sub_mid->PhosphoSubstrate Phosphorylation ab_mid->Excitation Binding

Figure 2: Principle of the LANCE Ultra TR-FRET kinase assay.

Step-by-Step Methodology:

  • Compound Preparation : Serially dilute OXM-101 and OXM-102 in 100% DMSO to create a 10-point concentration gradient (e.g., from 1 mM to 50 nM). The final assay concentration of DMSO should be kept constant at ≤1%.

  • Assay Buffer Preparation : Prepare a kinase assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Reagent Preparation :

    • Kinase Solution : Dilute recombinant human p38α (or JNK1) enzyme in assay buffer to a 2X final concentration (e.g., 200 pM). The optimal concentration must be empirically determined to ensure the assay is in the linear range.

    • Substrate/ATP Mix : Prepare a 4X solution in assay buffer containing ULight™-labeled substrate peptide (e.g., ULight™-MAPKAP-K2) and ATP. The ATP concentration should be at its Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.

  • Assay Plate Procedure (384-well format) :

    • Add 2.5 µL of the appropriate compound dilution (or DMSO vehicle for controls) to the assay wells.

    • Add 2.5 µL of the 2X Kinase Solution to all wells except the negative control (background) wells. Add 2.5 µL of assay buffer to these wells instead.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP Mix to all wells.

    • Incubate for 60 minutes at room temperature. Protect the plate from light.

  • Detection :

    • Prepare a 4X Stop/Detection Mix containing EDTA (to stop the reaction) and Eu-anti-phospho-specific antibody in detection buffer.

    • Add 10 µL of the Stop/Detection Mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor). Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Data Analysis : Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the procedure for assessing target engagement in intact cells. It is a powerful tool for validating hits from biochemical screens. [5] Step-by-Step Methodology:

  • Cell Culture and Treatment :

    • Culture a relevant human cell line (e.g., THP-1 monocytes) to ~80% confluency.

    • Harvest and resuspend cells in culture medium. Aliquot cells into PCR tubes.

    • Treat cells with the test compound (OXM-101 or OXM-102 at 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge :

    • Place the PCR tubes in a thermal cycler with a temperature gradient block.

    • Heat the cells across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Solubilization :

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Analysis (Western Blot) :

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the samples by protein concentration and prepare for SDS-PAGE.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-p38α and anti-JNK1) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody and detect using an appropriate imaging system.

  • Data Analysis :

    • Quantify the band intensity for each target at each temperature point.

    • Normalize the intensity to the loading control.

    • Plot the normalized intensity (soluble protein fraction) against temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.

    • The thermal shift (ΔTm) is calculated as: ΔTm = Tm(compound) - Tm(vehicle).

Conclusion and Future Directions

The systematic application of a tiered cross-reactivity profiling strategy provides unequivocal evidence for the superior selectivity of OXM-101 compared to its analogue, OXM-102 . While both compounds are potent inhibitors of the primary target, p38α, the significant off-target activity of OXM-102 against JNK1/2, confirmed in both biochemical and cellular assays, presents an unacceptable risk profile for further development.

The robust data package for OXM-101 , demonstrating high potency, a clean kinase selectivity profile, and confirmed cellular target engagement, strongly supports its advancement into formal preclinical safety studies and subsequent in vivo efficacy models. This disciplined, data-driven approach to de-risking is paramount to navigating the complexities of drug discovery and ultimately delivering safer, more effective medicines.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Kariv, I., et al. (2001). LANCE: a homogeneous method for high-throughput screening. Journal of Biomolecular Screening. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (Oxan-4-yl)methanol. PubChem. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells. Nature Methods. Available at: [Link]

  • Vieth, M., et al. (2004). Kinase-specific selectivity scoring in high-throughput screening: a mathematical model to rank hits and assess data. Journal of Medicinal Chemistry. Available at: [Link]

  • Vasta, J. D., et al. (2018). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ACS Chemical Biology. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA® Publications. Pelago Bioscience. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

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A Comparative Guide to the Synthesis of [4-(Methylamino)oxan-4-yl]methanol: Benchmarking Efficiency in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of successful discovery campaigns. [4-(Methylamino)oxan-4-yl]methanol, a versatile building block incorporating a tertiary amine and a primary alcohol on a substituted oxane ring, presents unique synthetic challenges and opportunities. This guide provides an in-depth, objective comparison of synthetic routes to this valuable compound, supported by hypothetical experimental data designed to model real-world laboratory findings. We will delve into the causality behind experimental choices, offering a framework for rational decision-making in your own synthetic endeavors.

A Note on the Data: The experimental data presented in this guide is hypothetical and generated for illustrative purposes to demonstrate the principles of reaction benchmarking. While chemically plausible, these results are not from published, peer-reviewed studies on this specific molecule due to a lack of available literature. The primary aim is to provide a robust methodological template for comparing reaction efficiencies.

Introduction: The Strategic Importance of [4-(Methylamino)oxan-4-yl]methanol

The [4-(Methylamino)oxan-4-yl]methanol scaffold is of significant interest in medicinal chemistry. The oxane ring provides a desirable balance of metabolic stability and aqueous solubility, while the vicinal amino alcohol functionality offers a key pharmacophoric element and a handle for further chemical elaboration.[1] Efficiently accessing this core structure is paramount for enabling rapid library synthesis and structure-activity relationship (SAR) studies.

This guide will benchmark two plausible synthetic strategies for preparing [4-(Methylamino)oxan-4-yl]methanol, focusing on key performance indicators such as yield, purity, reaction time, and overall process mass intensity (PMI).[2]

Comparative Analysis of Synthetic Strategies

We will evaluate two distinct approaches to the synthesis of [4-(Methylamino)oxan-4-yl]methanol, starting from commercially available precursors.

Strategy A: Reductive Amination of a Ketone Precursor

This linear sequence involves the synthesis of an intermediate ketone, followed by a one-pot reductive amination to install the methylamino group.

Strategy B: Ring-Opening of an Epoxide Precursor

This convergent approach utilizes the regioselective ring-opening of a spiro-epoxide with methylamine.

Visualizing the Synthetic Pathways

cluster_A Strategy A: Reductive Amination cluster_B Strategy B: Epoxide Ring-Opening A1 Oxan-4-one A2 [4-(Hydroxymethyl)oxan-4-yl]methanol A1->A2 Grignard Reaction (CH2O source) A3 4-Formyloxan-4-carbaldehyde A2->A3 Oxidation (PCC) A4 [4-(Methylamino)oxan-4-yl]methanol A3->A4 Reductive Amination (MeNH2, NaBH(OAc)3) B1 Oxan-4-one B2 Spiro[oxan-4,2'-oxirane] B1->B2 Corey-Chaykovsky Reaction B3 [4-(Methylamino)oxan-4-yl]methanol B2->B3 Epoxide Ring-Opening (MeNH2)

Caption: Comparative workflows for the synthesis of [4-(Methylamino)oxan-4-yl]methanol.

Quantitative Performance Benchmarking

The following table summarizes the hypothetical experimental data for each synthetic strategy.

MetricStrategy A: Reductive AminationStrategy B: Epoxide Ring-OpeningJustification for Performance
Overall Yield 35%68%Strategy B involves fewer steps and avoids a potentially low-yielding oxidation.
Purity (crude) 85% (by LCMS)92% (by LCMS)The regioselectivity of the epoxide opening in Strategy B leads to fewer byproducts.
Reaction Time 28 hours16 hoursThe one-pot nature of the final step in Strategy B significantly reduces the overall time.
Process Mass Intensity (PMI) 15075Fewer reaction and workup steps in Strategy B reduce solvent and reagent consumption.
Key Challenge Oxidation step can be low yielding and difficult to drive to completion.Synthesis of the spiro-epoxide requires careful control of reaction conditions.

Detailed Experimental Protocols

Strategy A: Reductive Amination

Step 1: Synthesis of [4-(Hydroxymethyl)oxan-4-yl]methanol

  • To a solution of oxan-4-one (1.0 eq) in dry THF at 0 °C, add a solution of formyl-Grignard reagent (2.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify by flash chromatography to afford the diol.

Step 2: Oxidation to 4-Formyloxan-4-carbaldehyde

  • To a solution of the diol (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (2.5 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude dialdehyde.

Step 3: Reductive Amination to [4-(Methylamino)oxan-4-yl]methanol

  • To a solution of the crude dialdehyde (1.0 eq) in 1,2-dichloroethane, add methylamine (2.0 M in THF, 1.5 eq).

  • Stir for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir for 12 hours at room temperature.

  • Quench with saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate.

  • Purify by flash chromatography to yield the final product.

Strategy B: Epoxide Ring-Opening

Step 1: Synthesis of Spiro[oxan-4,2'-oxirane]

  • To a suspension of trimethylsulfoxonium iodide (1.1 eq) in dry DMSO, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) at room temperature.

  • Stir for 30 minutes until gas evolution ceases.

  • Add a solution of oxan-4-one (1.0 eq) in DMSO.

  • Stir for 4 hours at room temperature.

  • Pour the reaction mixture into ice water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate to yield the crude epoxide.

Step 2: Epoxide Ring-Opening with Methylamine

  • To a solution of the crude spiro-epoxide (1.0 eq) in methanol, add an aqueous solution of methylamine (40 wt. %, 5.0 eq).

  • Heat the reaction mixture in a sealed tube at 80 °C for 12 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify by flash chromatography to afford [4-(Methylamino)oxan-4-yl]methanol.

Expert Insights and Causality

  • Choice of Reductive Amination Conditions: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing over-reduction of the aldehyde.[3]

  • Rationale for Corey-Chaykovsky Reaction: The Corey-Chaykovsky reaction is a reliable method for the synthesis of epoxides from ketones, often proceeding in high yield.[4]

  • Solvent Selection: The choice of solvent is critical. For instance, in the epoxide ring-opening, methanol serves as a good solvent for both the epoxide and methylamine, facilitating the reaction.

  • Workup and Purification: The purification strategy for each step is dictated by the polarity and stability of the intermediates and final product. Flash chromatography is a standard technique for obtaining high-purity compounds in a research setting.[5]

Conclusion and Recommendations

Based on our comparative analysis, Strategy B: Epoxide Ring-Opening emerges as the more efficient route for the synthesis of [4-(Methylamino)oxan-4-yl]methanol. Its advantages lie in a shorter reaction sequence, higher overall yield, and a more favorable process mass intensity. While the synthesis of the spiro-epoxide intermediate requires careful handling of reagents, the overall efficiency gains make it the preferred method for scale-up and library production.

For drug development professionals, adopting a data-driven benchmarking approach early in the discovery process is crucial for optimizing resource allocation and accelerating project timelines.[6]

References

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Comparative SAR Analysis of Molecules Derived from the [4-(Methylamino)oxan-4-yl]methanol Scaffold: A Component-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The [4-(Methylamino)oxan-4-yl]methanol scaffold represents a compact, three-dimensional (3D) chemical framework featuring a central quaternary carbon on a tetrahydropyran (THP) ring, decorated with a secondary amine and a primary alcohol. While direct, extensive structure-activity relationship (SAR) studies on this specific parent molecule are not prevalent in public literature, its constituent parts are well-recognized motifs in modern medicinal chemistry. This guide deconstructs the scaffold into its core components to build a predictive SAR model based on established principles and experimental data from analogous chemical series. We will explore the strategic value of the THP ring, analyze the probable impact of modifying the methylamino and methanol functionalities, and propose a hypothetical pharmacophore model. This analysis serves as a robust starting point for initiating drug discovery programs utilizing this sp³-rich scaffold, potentially for targets such as proteases or kinases where precise 3D orientation of functional groups is paramount for activity.

Introduction: Deconstructing a Promising Scaffold

The quest for novel chemical matter in drug discovery often leads to scaffolds that offer high sp³-hybridized carbon content, providing access to underexplored chemical space and complex three-dimensional structures. The [4-(Methylamino)oxan-4-yl]methanol core is an exemplary starting point, presenting a rigid cyclic backbone with geminally-disposed hydrogen bond donors, acceptors, and a basic center. This arrangement is suggestive of a pharmacophore capable of engaging in multiple, specific interactions within a protein binding site, such as the active site of an enzyme.

Given the absence of a dedicated body of literature for this exact molecule, this guide will synthesize a comprehensive SAR analysis by examining its key structural components and drawing logical comparisons to extensively studied analogs, such as 4,4-disubstituted piperidines.[1][2] This approach provides a scientifically grounded framework for designing and interpreting new analogs.

The Strategic Value of the Tetrahydropyran (THP) Core

The THP ring is more than a simple cyclic linker; it is a strategic design element that confers several advantageous properties compared to its carbocyclic or acyclic counterparts.

  • Improved Physicochemical Properties : The THP ring is a well-established bioisostere of cyclohexane.[3] Its key advantage is the introduction of an oxygen heteroatom, which reduces lipophilicity (logP) and can improve aqueous solubility—critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

  • Hydrogen Bonding Capability : The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is absent in a cyclohexane ring. This can lead to enhanced binding affinity and selectivity.[3]

  • Conformational Rigidity : As a saturated six-membered ring, the THP core has a relatively rigid chair conformation. This pre-organization reduces the entropic penalty upon binding to a target, which can contribute favorably to the overall binding energy.[3]

Caption: Key components of the [4-(Methylamino)oxan-4-yl]methanol scaffold.

Structure-Activity Relationship (SAR) Analysis at the C4 Position

The geminal substitution at the C4 position is the critical locus for biological activity, presenting two distinct functional groups for modification.

The [4-(Methylamino)] Moiety: Modulating Basicity and Exploring Pockets

The basic amino group is a classic pharmacophoric element, often engaging in a crucial ionic interaction with an acidic residue (e.g., Asp, Glu) in a protein active site.

  • N-Alkylation : The size of the alkyl group on the nitrogen is a key variable.

    • Methyl (Parent) : Provides a balance of basicity and steric profile.

    • Hydrogen (Primary Amine) : Removing the methyl group (R¹ = H) may reduce steric hindrance but could also decrease potency if the methyl group is involved in a favorable hydrophobic interaction.

    • Larger Alkyl Groups (e.g., Ethyl, Propyl, Dodecyl) : The impact of larger groups is highly target-dependent. In studies of 4-aminopiperidine antifungals, extending an alkyl chain to dodecyl (12 carbons) was found to be optimal for activity, suggesting the chain occupied a large, deep hydrophobic pocket.[4] Conversely, even a small increase to an ethyl group could introduce a steric clash, reducing activity.

  • Basicity (pKa) Modulation : The basicity of the nitrogen atom is critical. While essential for some interactions, high basicity can lead to off-target effects, such as hERG channel inhibition. The inductive electron-withdrawing effect of the ring oxygen in the THP scaffold already helps to slightly modulate this property. Further fine-tuning could be achieved by replacing the THP with more electron-withdrawing rings like oxetane, a strategy used to lower the pKa of adjacent amines in drug candidates.[5]

The [4-(Methanol)] Moiety: The Pivotal Hydrogen Bond Partner

The hydroxymethyl group (-CH₂OH) offers both hydrogen bond donating (HBD) and accepting (HBA) capabilities, making it a versatile interaction partner. Its modification or replacement is a critical step in any SAR campaign.

  • O-Alkylation/Acylation : Converting the alcohol to an ether (-CH₂OR) or an ester (-CH₂OCOR) removes the HBD capability. This is often detrimental if the hydroxyl proton is engaged in a key interaction, but it can be beneficial if the goal is to increase lipophilicity or probe a nearby hydrophobic region.

  • Bioisosteric Replacement : Replacing the hydroxyl group with other functionalities is a powerful strategy to fine-tune interactions and improve physicochemical properties.[6][7]

    • Fluorine (-CH₂F) : A common replacement that can act as a weak H-bond acceptor but removes HBD capacity. It can also block metabolic oxidation.

    • Amine (-CH₂NH₂) : Introduces a basic center and HBD properties, fundamentally changing the nature of the interaction.

    • Carboxylic Acid (-COOH) : Accessible via oxidation of the parent alcohol.[8] This introduces a strong H-bond donor and an acidic, negatively charged group, which could form a salt bridge with a basic residue like Lys or Arg.

Comparative Analysis of Hypothetical Analogs

Based on the principles derived from analogous series, we can construct a predictive SAR table for derivatives of the [4-(Methylamino)oxan-4-yl]methanol scaffold. The following table outlines potential modifications and their hypothesized impact on the activity against a generic enzyme target.

Analog Modification (vs. Parent) Rationale for Predicted Activity Change Supporting Precedent / Citation
Parent Core Scaffold (R¹=Me, R²=OH)Baseline Activity N/A
1 R¹ = H (Primary Amine)Likely Reduced Activity . The methyl group may occupy a key hydrophobic pocket.N-alkylation is often critical for potency in amine-containing scaffolds.[4]
2 R¹ = n-PropylActivity Unpredictable . Could increase potency by filling a hydrophobic pocket or decrease it via steric clash.The effect of N-alkyl chain length is highly target-specific.[4][9]
3 R² = H (De-hydroxymethyl)Significantly Reduced Activity . The hydroxyl group is predicted to form a critical hydrogen bond.Removal of key interacting groups typically abrogates activity.
4 R² = F (Fluoromethyl)Reduced Activity . The loss of H-bond donating ability is likely detrimental.Fluorine is a common bioisostere for hydroxyl but lacks H-bond donor capacity.[7]
5 R² = COOH (Carboxylic Acid)Potentially Active, Different Profile . May target a different binding mode by forming a salt bridge with a basic residue.Oxidation of hydroxymethyl groups is a known derivatization strategy.[8]
6 Oxane -> PiperidinePotentially Maintained Activity . May alter pKa and introduce an H-bond donor (N-H) or new substitution vector at the ring nitrogen.Piperidine is a common isostere for THP; 4,4-disubstituted piperidines are biologically active.[1][2]
7 Oxane -> CyclohexaneLikely Reduced Activity . Loss of the H-bond accepting ring oxygen and increased lipophilicity may be unfavorable.THP rings offer improved ADME and an extra H-bond acceptor over cyclohexane.[3]

G HBA HBA Oxane_O Oxane_O HBA->Oxane_O HBD_A HBD_A Hydroxymethyl_OH Hydroxymethyl_OH HBD_A->Hydroxymethyl_OH ION ION Methylamino_NH Methylamino_NH ION->Methylamino_NH HYD HYD N_Methyl N_Methyl HYD->N_Methyl

Caption: A hypothetical pharmacophore model based on the scaffold's functional groups.

Experimental Protocols: A Workflow for Evaluation

To test the hypotheses outlined above, a robust and reproducible biological assay is required. A fluorogenic protease inhibition assay is a standard method suitable for screening and characterizing inhibitors against enzymes like the SARS-CoV-2 main protease (Mpro), a plausible target for such scaffolds.[1]

Protocol: Fluorogenic Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target protease.

Materials:

  • Target Protease (e.g., Mpro), stored in appropriate buffer at -80°C.

  • Fluorogenic Substrate (e.g., [DABCYL]-KTSAVLQ↓SGFRKME-[EDANS]), specific to the protease.

  • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP.

  • Test Compounds: Dissolved in 100% DMSO to create 10 mM stock solutions.

  • Positive Control Inhibitor: A known inhibitor of the target protease.

  • Negative Control: 100% DMSO.

  • 384-well, black, flat-bottom assay plates.

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.

    • Dispense 50 nL of DMSO for negative controls and 50 nL of positive control inhibitor for positive controls.

  • Enzyme Addition:

    • Dilute the target protease to a 2X working concentration (e.g., 200 nM) in cold Assay Buffer.

    • Add 10 µL of the 2X enzyme solution to each well containing the compounds.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Dilute the fluorogenic substrate to a 2X working concentration (e.g., 20 µM) in Assay Buffer.

    • Add 10 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final volume will be 20 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 60 seconds for 20-30 minutes. The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Normalize the data:

      • Set the average rate of the negative control (DMSO) wells to 100% activity.

      • Set the average rate of the positive control wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

G start Start plate_compounds 1. Compound Plating (Serial dilutions in 384-well plate) start->plate_compounds add_enzyme 2. Enzyme Addition (Add 2X enzyme, incubate 15 min) plate_compounds->add_enzyme add_substrate 3. Reaction Initiation (Add 2X fluorogenic substrate) add_enzyme->add_substrate read_plate 4. Data Acquisition (Kinetic read on fluorescence plate reader) add_substrate->read_plate analyze_data 5. Data Analysis (Calculate rates, normalize data) read_plate->analyze_data end Determine IC₅₀ Value analyze_data->end

Caption: Workflow for the fluorogenic protease inhibition assay.

Conclusion and Future Directions

The [4-(Methylamino)oxan-4-yl]methanol scaffold, while not extensively documented as a standalone entity, possesses a constellation of features highly desirable in modern drug discovery. By analyzing its components through the lens of established medicinal chemistry principles and data from analogous structures, we have constructed a predictive SAR guide. The analysis suggests that the THP ring provides a favorable ADME profile, while the geminal amino and alcohol groups offer critical, multi-directional interaction points.

Future work should focus on synthesizing the proposed analogs and evaluating them in relevant biological assays. The key questions to answer will be:

  • Is the N-methyl group or the hydroxymethyl group more critical for activity?

  • How does varying the N-alkyl substituent size impact potency and selectivity?

  • Can the THP ring be successfully replaced with other saturated heterocycles like piperidine or azetidine to modulate properties without losing core binding interactions?

By systematically addressing these questions, a comprehensive SAR landscape can be built, potentially unlocking a new class of potent and selective therapeutic agents.

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